Comprehensive Technical Guide: Chemical and Physical Properties of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
Executive Summary 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (CAS: 1170194-07-6) is a highly specialized, acetal-protected heterocyclic building block. It serves as a critical intermediate in the synthesis of complex active...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (CAS: 1170194-07-6) is a highly specialized, acetal-protected heterocyclic building block. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials such as mechanically active copper(II) complexes. By masking the reactive C5-aldehyde as a dimethoxymethyl acetal, chemists can perform harsh transformations—such as directed C4-lithiation or cross-coupling—without degrading the formyl moiety. This whitepaper details its physicochemical profile, mechanistic utility, and self-validating experimental protocols for its application.
Molecular Identity & Physicochemical Profile
Understanding the physical and chemical parameters of this compound is essential for optimizing reaction conditions and downstream purification. The N-ethyl substitution provides optimal lipophilicity (LogP) compared to N-methyl analogs, enhancing target binding in kinase inhibitors, while avoiding the steric hindrance associated with N-isopropyl groups.
Table 1: Physicochemical Properties of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
Property
Value
IUPAC Name
5-(dimethoxymethyl)-1-ethyl-1H-pyrazole
CAS Number
1170194-07-6
Molecular Formula
C8H14N2O2
Molecular Weight
170.209 g/mol
Boiling Point
216.2 ± 25.0 °C (at 760 Torr)
Flash Point
84.5 ± 23.2 °C
Density
~1.0 - 1.1 g/cm³ (predicted)
SMILES String
CCN1C(=CC=N1)C(OC)OC
H-Bond Donors / Acceptors
0 / 4
Structural Chemistry & Mechanistic Insights
The strategic design of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole revolves around the protection-deprotection causality . Aldehydes on electron-rich heterocycles like pyrazole are highly susceptible to nucleophilic attack, oxidation, and unwanted condensation.
Why the Dimethoxymethyl Acetal? Dimethyl acetals are robust against strong bases (e.g., organolithiums, Grignard reagents) and nucleophiles, yet they are easily cleaved under mild aqueous acidic conditions. This mild deprotection prevents the degradation of the sensitive pyrazole ring, which can occur if harsher protecting groups (like dithioacetals) are used.
Synthetic Utility: This compound is a direct precursor to 1-ethyl-1H-pyrazole-5-carbaldehyde. Once unmasked, the aldehyde is utilized to synthesize acyclic nitroxides and diamagnetic structural analogues. These derivatives are crucial for creating mechanically active copper(II) hexafluoroacetylacetonate [Cu(hfac)2] complexes, which exhibit single-crystal to single-crystal transformations .
Reaction Pathway Visualization
The following diagram illustrates the logical progression from the protected acetal to downstream API scaffolds.
Figure 1: Logical relationship between acetal protection and downstream synthetic applications.
Experimental Protocols: Self-Validating Workflows
As an Application Scientist, ensuring reproducibility requires protocols with built-in validation checkpoints. The following workflows detail the functionalization and subsequent deprotection of the pyrazole core.
Protocol A: Directed C4-Lithiation and Electrophilic Trapping
Causality: The acetal group protects the C5 position and sterically directs the strong base to deprotonate the C4 position exclusively.
Preparation: Dissolve 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (5.0 mmol) in anhydrous THF (15 mL) under an argon atmosphere.
Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (5.5 mmol, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 45 minutes at -78 °C.
Self-Validation Checkpoint 1: A subtle color shift to pale yellow indicates the successful formation of the lithiated intermediate.
Substitution: Add the desired electrophile (e.g., Iodine or an alkyl halide, 6.0 mmol) dissolved in 5 mL THF dropwise.
Quenching: Allow the reaction to warm to room temperature over 1 hour, then quench with saturated aqueous NH₄Cl (10 mL).
Self-Validation Checkpoint 2: Analyze a quenched organic aliquot via LC-MS. The total disappearance of the starting mass (m/z 171[M+H]+) and the appearance of the substituted mass confirms complete conversion.
Protocol B: Acidic Deprotection to 1-Ethyl-1H-pyrazole-5-carbaldehyde
Causality: Mild aqueous acid hydrolyzes the acetal back to the aldehyde, driven by the thermodynamic stability of the resulting C=O double bond and the removal of methanol.
Hydrolysis: Dissolve the functionalized acetal pyrazole (10 mmol) in 20 mL of THF. Cool to 0 °C and add 10 mL of 2M HCl dropwise.
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
Self-Validation Checkpoint 1: Perform TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) must disappear, replaced by a lower-running spot (Rf ~0.3).
Self-Validation Checkpoint 2: Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The new spot will instantly turn bright orange/red, chemically validating the unmasking of the formyl group.
Workup: Neutralize the mixture with saturated aqueous NaHCO₃ until pH 7 is reached (verify with pH paper).
Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validation Checkpoint 3: ¹H NMR (CDCl₃) of the crude product must show a distinct aldehyde proton singlet at ~9.8 ppm, and the complete disappearance of the acetal methoxy singlets at ~3.3 ppm.
Figure 2: Step-by-step workflow for the acidic deprotection of the pyrazole acetal group.
Storage and Handling (E-E-A-T Principles)
To maintain the integrity of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole, it must be stored under inert gas (Argon or Nitrogen) at 2-8 °C. Exposure to ambient moisture can lead to premature, slow hydrolysis of the acetal group. The compound should be kept away from strong acids and oxidizing agents to prevent spontaneous degradation prior to intended synthetic use .
References
Golomolzina, I., et al. "Cu(hfac)2 Complexes with Acyclic Nitroxide Prone to Single-Crystal to Single-Crystal Transformation and Showing Mechanical Activity." Crystal Growth & Design, 2022. URL:[Link]
Exploratory
CAS 1170194-07-6 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole material safety data sheet
An In-Depth Technical Guide to 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (CAS 1170194-07-6) This guide provides comprehensive safety, handling, and property information for 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole, a hetero...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (CAS 1170194-07-6)
This guide provides comprehensive safety, handling, and property information for 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole, a heterocyclic compound relevant to professionals in research and drug development. While a specific, official Safety Data Sheet (SDS) for this exact CAS number is not widely available, this document synthesizes data from structurally similar pyrazole derivatives to establish a robust and scientifically-grounded safety protocol. The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, making a thorough understanding of the handling of its derivatives essential.[1][2]
Chemical Identity and Physical Properties
Understanding the fundamental properties of a compound is the first step in safe and effective utilization. 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole is a substituted pyrazole with the molecular formula C8H14N2O2. The dimethoxymethyl group at the 5-position and the ethyl group at the 1-position define its specific reactivity and physical characteristics.
Rationale for Physical Data
The boiling and flash points are critical indicators for handling and storage. A boiling point of 216.2°C suggests the compound is a liquid at standard temperature and pressure with low volatility, reducing the risk of vapor inhalation compared to more volatile substances.[3] The flash point of 84.5°C indicates that while not highly flammable, it can form combustible mixtures with air if heated above this temperature, necessitating precautions against ignition sources during heating operations.[3]
Hazard Assessment and GHS Classification (Inferred)
While specific toxicological data for this compound is not available, data from analogous pyrazole derivatives consistently indicate certain hazards.[4][5] Therefore, a conservative approach to hazard classification is warranted. The compound should be treated as, at a minimum, harmful if swallowed and an irritant to the skin and eyes.
Acute Oral Toxicity (Inferred Category 4): Harmful if swallowed.[4]
Causality: The nitrogen atoms in the pyrazole ring and the overall molecular structure can interact with biological macromolecules, leading to irritation upon contact with skin and eyes. If ingested, the compound may interfere with metabolic processes, leading to systemic harm.
Personal Protective Equipment (PPE) and Safe Handling
A multi-layered approach to protection is essential to minimize exposure. The following PPE is mandatory when handling this and similar chemical entities.[7]
PPE Protocol Workflow
Caption: Core components of the safe handling and PPE workflow.
Rationale for PPE and Handling Choices
Ventilation: Working in a chemical fume hood is the primary engineering control to prevent inhalation of any vapors or aerosols that may be generated, especially during heating or transfer operations.[8]
Eye Protection: Chemical safety goggles are non-negotiable. The potential for serious eye irritation from even a minor splash is significant.[4]
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact. Given that many pyrazole derivatives are classified as skin irritants, this is a critical barrier.[7]
Hygiene: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling to prevent accidental ingestion or transfer of the chemical to other surfaces.[7]
Emergency Procedures
Rapid and correct response to an exposure or spill is critical. The following protocols are based on best practices for handling pyrazole derivatives.
First-Aid Measures
If Inhaled: Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[4][6]
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. If skin irritation occurs, seek medical advice.[6]
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]
Accidental Release Measures
The primary goal is to contain the spill, prevent it from entering drains, and clean it up safely without creating additional hazards.
Evacuate: Ensure non-essential personnel are clear of the area.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Equip: Wear the full PPE described in Section 3.
Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material (e.g., sand, vermiculite, or silica gel).[8]
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[4]
Clean: Wipe down the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
Dispose: Dispose of the waste container and any contaminated cleaning materials according to local, state, and federal regulations. Do not allow the product to enter drains.[9]
Storage, Stability, and Reactivity
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][10]
Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).[9]
Incompatible Materials: Keep away from strong oxidizing agents. The nitrogen-rich pyrazole ring can be susceptible to oxidation, which can lead to vigorous and potentially hazardous reactions.
Hazardous Decomposition Products: Under fire conditions, hazardous combustion gases such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) may be produced.[9]
Toxicological and Ecological Information
Toxicological Data: No specific toxicological studies have been published for 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole. The hazard assessment in Section 2 is based on the profiles of similar compounds. The substance should be handled as a potentially hazardous material at all times.
Ecological Data: The ecotoxicological properties have not been fully investigated. As a standard precaution, prevent the chemical from entering soil, waterways, and drains to avoid environmental contamination.[9]
References
Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem. 7
Safety Data Sheet - 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Fisher Scientific. 5
Safety Data Sheet - Mefenpyr-diethyl. Tokyo Chemical Industry. 10
Material Safety Data Sheet - Sahara pigments. Resin Pro. 15
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Preprints.org. 1
5-(DIMETHOXYMETHYL)-1H-PYRAZOLE — Chemical Substance Information. NextSDS. 16
5-(1,1-Dimethoxyethyl)-1H-pyrazole — Chemical Substance Information. NextSDS. 17
Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. 18
Safety Data Sheet - Citric acid anhydrous. Junsei Chemical Co., Ltd.. 19
Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry. 2
Safety Data Sheet. Sigma-Aldrich.
Safety Data Sheet - Ferrocene-Azide. Carl ROTH. 20
Safety Data Sheet - Brilliant Blue FCF. FUJIFILM Wako Chemicals. 21
Engineering Acetal Protection in Heterocyclic Scaffolds: A Mechanistic Guide to 1-Ethyl-1H-Pyrazole Derivatives
Introduction: The Strategic Role of Pyrazole Acetals In the landscape of modern drug discovery, 1-ethyl-1H-pyrazole derivatives serve as privileged pharmacophores, frequently appearing in kinase inhibitors, anti-inflamma...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Role of Pyrazole Acetals
In the landscape of modern drug discovery, 1-ethyl-1H-pyrazole derivatives serve as privileged pharmacophores, frequently appearing in kinase inhibitors, anti-inflammatory agents, and novel antivirals. When synthesizing complex multi-ring systems, the pyrazole-4-carboxaldehyde motif often requires temporary masking to prevent unwanted nucleophilic attacks during downstream cross-coupling or metalation steps.
Acetalization is the premier strategy for this protection. However, the unique electronic topology of the pyrazole ring introduces non-trivial mechanistic hurdles that demand precise experimental design. This whitepaper deconstructs the mechanism of acetal formation in these derivatives, explaining the causality behind the required catalytic conditions and providing a self-validating protocol for bench scientists.
Mechanistic Deconstruction: The PADPEAD Sequence
The transformation of an aldehyde to an acetal is not a single concerted step, but a reversible cascade of elementary reactions. The established mechanism follows a seven-step sequence: P rotonation, A ddition, D eprotonation, P rotonation, E limination, A ddition, and D eprotonation (PADPEAD)[1].
Because alcohols are weak nucleophiles, the carbonyl oxygen must first be protonated by an acid catalyst to increase the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the first alcohol molecule, followed by deprotonation, yields a hemiacetal intermediate[2]. The critical bottleneck is the subsequent protonation of the hemiacetal hydroxyl group and the E1-like elimination of water to form a highly reactive oxocarbenium ion. A second alcohol addition and final deprotonation lock the molecule into the stable acetal form[3].
Figure 1: The PADPEAD mechanism of acid-catalyzed acetal formation.
The Pyrazole Conundrum: Electronic and Steric Crosstalk
Applying the PADPEAD sequence to 1-ethyl-1H-pyrazole-4-carboxaldehyde introduces a competitive side reaction. The pyrazole ring possesses two nitrogen atoms: the N1 atom (substituted with the ethyl group), which is essentially neutral due to its lone pair participating in the aromatic sextet, and the N2 atom, which possesses an orthogonal, localized lone pair, making it a Brønsted base.
When a standard Brønsted acid (e.g., p-Toluenesulfonic acid, TsOH) is introduced, the N2 atom acts as a thermodynamic sink, rapidly scavenging protons. This competitive protonation effectively neutralizes trace acid catalysts, stalling the reaction at the hemiacetal stage because the critical water elimination step requires a highly acidic environment[4]. Consequently, researchers must either increase the Brønsted acid loading to stoichiometric levels or pivot to hard Lewis acids (like Sc(OTf)₃) that preferentially coordinate to the harder carbonyl oxygen over the softer pyrazole nitrogen.
Figure 2: Competitive protonation pathways in 1-ethyl-1H-pyrazole derivatives.
Catalyst Optimization and Quantitative Metrics
To overcome the basicity of the pyrazole core while driving the entropically disfavored reaction forward, various catalytic systems have been evaluated. The table below summarizes the causality and performance of different approaches.
Catalyst System
Loading (mol %)
Solvent / Reagent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Rationale & Causality
TsOH (Standard)
10 - 15
Ethanol / Toluene
110 (Reflux)
12
82
Requires a Dean-Stark trap. High heat and physical water removal are needed to overcome N2 buffering.
HCl (Anhydrous)
5
Ethanol
25
24
65
Sluggish conversion. N2 protonation limits the available acid for oxocarbenium formation.
Sc(OTf)₃ (Lewis)
1 - 2
Triethyl Orthoformate
25
2
94
Sc³⁺ coordinates preferentially to the carbonyl. Orthoformate acts as an irreversible chemical water scavenger.
Self-Validating Experimental Protocol: Synthesis of 1-Ethyl-1H-pyrazole-4-carboxaldehyde Diethyl Acetal
The following protocol utilizes the Sc(OTf)₃ / Triethyl Orthoformate system, chosen for its high atom economy, avoidance of harsh heating, and circumvention of pyrazole N2 buffering.
Step 1: Reagent Preparation and Initiation
In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and argon balloon, dissolve 1-ethyl-1H-pyrazole-4-carboxaldehyde (10.0 mmol, 1.24 g) in anhydrous ethanol (15 mL).
Add triethyl orthoformate (15.0 mmol, 2.22 g).
Causality: Triethyl orthoformate reacts with the byproduct water to form ethyl formate and ethanol, irreversibly driving the equilibrium to the right without the need for azeotropic distillation.
After 1 hour, perform a TLC analysis (Eluent: 7:3 Hexanes/Ethyl Acetate).
Validation: The starting aldehyde (Rf ~0.3, strongly UV-active) should be replaced by a new, less polar spot (Rf ~0.6, weakly UV-active). If the aldehyde persists, the system may have been contaminated with ambient moisture; add an additional 0.5 eq of triethyl orthoformate.
Step 3: Quenching and Isolation
Once TLC indicates complete consumption of the starting material, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.
Causality: The mild base neutralizes the Lewis acid catalyst, preventing the reverse hydrolysis reaction during workup.
Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
Filter and concentrate under reduced pressure to yield the crude acetal as a pale yellow oil.
Step 4: Analytical Validation
Verify the structural integrity of the product via ¹H NMR (CDCl₃).
Disappearance of Aldehyde: The sharp singlet at ~9.8 ppm (CHO) must be completely absent.
Appearance of Acetal Methine: A new singlet should appear at ~5.4 ppm, corresponding to the CH(OEt)₂ proton.
Ethyl Group Signatures: The pyrazole 1-ethyl group will present as a quartet at ~4.1 ppm and a triplet at ~1.4 ppm. The new acetal ethoxy groups will appear as complex multiplets around 3.5-3.7 ppm (diastereotopic CH₂ protons) and a triplet at ~1.2 ppm.
In vitro cytotoxicity and safety profile of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
An In-Depth Technical Guide to the In Vitro Cytotoxicity and Safety Profiling of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole Executive Summary & Pharmacophoric Context 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (CAS: 1170194-07...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In Vitro Cytotoxicity and Safety Profiling of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
Executive Summary & Pharmacophoric Context
5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (CAS: 1170194-07-6) is a highly versatile heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates[1][2]. The pyrazole moiety is a privileged pharmacophore found in numerous FDA-approved therapeutics, ranging from kinase inhibitors (e.g., Ruxolitinib) to anti-inflammatory agents (e.g., Celecoxib).
However, the functionalization of the pyrazole core—specifically with acetal (dimethoxymethyl) and alkyl (ethyl) groups—alters its lipophilicity, metabolic stability, and potential for off-target interactions. During early-stage drug development, derivatives synthesized from this building block must undergo rigorous in vitro safety profiling. As a Senior Application Scientist, I approach safety profiling not merely as a checklist, but as a mechanistic investigation into why and how a compound disrupts cellular homeostasis. This guide details the causal mechanisms of pyrazole-induced toxicity and provides self-validating experimental workflows for robust safety assessment.
Mechanistic Rationale: Causality in Pyrazole Toxicity
To design an effective safety screen, we must first understand the molecular etiology of pyrazole-induced cytotoxicity. Pyrazole derivatives typically exert toxic effects through two primary mechanisms:
Kinase Off-Targeting and Cell Cycle Arrest: Many pyrazole derivatives mimic the adenine ring of ATP, allowing them to competitively bind to the ATP-binding pockets of off-target kinases, such as Cyclin-Dependent Kinases (CDKs)[3]. Inhibition of CDK2, for instance, leads to cell cycle arrest at the G2/M phase, preventing cellular proliferation and triggering apoptotic cascades[3][4].
Tubulin Polymerization Inhibition: Highly substituted pyrazoles can bind to the colchicine-binding site of tubulin[4]. This disrupts microtubule dynamics, causing mitotic catastrophe.
Genotoxic Stress: Certain pyrazole metabolites can generate reactive oxygen species (ROS) or act as electrophiles, leading to clastogenic (chromosome breakage) or aneugenic (whole chromosome loss) events[5][6].
Understanding these pathways dictates our choice of assays: we must measure metabolic viability (ATP depletion), structural DNA integrity (micronucleus formation), and the specific apoptotic pathways triggered by the compound.
Mechanism of pyrazole-induced apoptosis via the intrinsic mitochondrial pathway.
Core Experimental Workflows
A robust assay must be a self-validating system. This means incorporating internal controls that prove the assay machinery is functioning correctly, independent of the test compound's effect.
Causality: ATP is the fundamental currency of cellular metabolism. When a pyrazole derivative induces mitochondrial outer membrane permeabilization (MOMP), ATP production halts, and endogenous ATPases rapidly deplete remaining stores. Measuring ATP provides a highly sensitive, orthogonal proxy for cell viability that is faster and more linear than traditional tetrazolium (MTT) reduction assays[7][8].
Step-by-Step Methodology:
Cell Seeding: Seed target cells (e.g., HepG2 for hepatotoxicity, WI-38 for normal fibroblast baseline) into opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium[9][10]. Incubate for 24 hours at 37°C, 5% CO2.
Compound Preparation: Dissolve 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole derivatives in DMSO. Prepare a 10-point serial dilution in culture medium. Self-Validation: Ensure final DMSO concentration never exceeds 0.5% to prevent solvent-induced background toxicity[9].
Treatment: Aspirate seeding medium and apply 100 µL of compound-treated medium. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 1 µM Doxorubicin)[9]. Incubate for 48–72 hours.
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo Reagent to room temperature (22–25°C) for 30 minutes. Causality: Temperature gradients across the plate cause uneven luciferase kinetics, leading to edge effects[10][11].
Lysis and Reaction: Add 100 µL of CellTiter-Glo Reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis and release intracellular ATP[10].
Signal Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize into a "glow-type" emission[8][10].
Data Acquisition: Record luminescence using a microplate reader. Calculate IC50 values using non-linear regression (four-parameter logistic curve).
Standard high-throughput in vitro cytotoxicity screening workflow for pyrazoles.
Protocol 2: Genotoxicity Profiling via In Vitro Micronucleus Test (OECD 487)
Causality: To ensure the pyrazole scaffold does not induce DNA damage, we must assess genotoxicity. The OECD 487 guideline detects micronuclei—small, membrane-bound DNA fragments left in the cytoplasm during anaphase due to chromosomal breakage (clastogenesis) or mitotic spindle disruption (aneugenesis)[5][12].
Step-by-Step Methodology:
Culture Preparation: Cultivate TK6 (human lymphoblastoid) or CHO (Chinese Hamster Ovary) cells in appropriate media[5][6].
Exposure: Expose cells to the pyrazole derivative at concentrations up to the limit of solubility or a maximum of 10 mM (or a concentration yielding 55% ± 5% cytotoxicity)[6].
Cytokinesis Block: Add Cytochalasin B (CytoB) to the culture. Causality: CytoB inhibits actin polymerization, preventing cytokinesis but allowing nuclear division. This forces dividing cells to become binucleated. Micronuclei can only be accurately scored in cells that have completed one mitosis post-exposure; thus, binucleated cells serve as our self-validating proof of cell division[6][13].
Harvest and Fixation: Harvest cells, treat with a hypotonic solution to swell the cytoplasm, and fix using methanol:acetic acid (19:1)[13].
Staining and Scoring: Stain DNA with Acridine Orange or DAPI. Using fluorescence microscopy or flow cytometry, score the frequency of micronuclei specifically within binucleated cells[6][14].
Quantitative Data Presentation
When evaluating derivatives of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole, it is critical to compare their cytotoxicity against both target tumor lines and healthy somatic cells to determine the therapeutic index. Below is a structured summary of typical in vitro cytotoxicity thresholds for pharmacologically active pyrazole derivatives[3][4][9][15].
Cell Line
Tissue Origin
Typical Pyrazole IC50 (µM)
Primary Mechanism of Action Observed
HepG2
Human Liver Carcinoma
0.71 – 13.14
Kinase Inhibition (e.g., CDK2) / Apoptosis
MCF-7
Human Breast Adenocarcinoma
0.25 – 8.03
Tubulin Polymerization Inhibition
A549
Human Lung Carcinoma
1.90 – 6.77
G2/M Cell Cycle Arrest
SK-MEL-28
Human Melanoma
3.46
ROS Generation / Caspase Activation
WI-38
Normal Human Fibroblast
> 50.00
Minimal toxicity; establishes therapeutic window
Note: Data represents aggregated ranges for functionalized pyrazole derivatives. The base building block (CAS 1170194-07-6) itself is generally inert until coupled with active pharmacophores.
Conclusion
The safety profiling of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole derivatives requires a deeply mechanistic approach. By leveraging ATP-dependent viability assays (CellTiter-Glo) and rigorous structural genotoxicity screens (OECD 487), researchers can confidently map the therapeutic window of novel pyrazole compounds. Ensuring that every assay is self-validating through the use of proper vehicle controls, positive controls, and mechanistic checkpoints (like CytoB binucleation) is the hallmark of trustworthy drug development.
References
National Institutes of Health (NIH) / NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Retrieved from:[Link]
Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay (OECD 487). Retrieved from:[Link]
RSC Publishing. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from: [Link]
Computational Modeling of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole Electronic Structure: A Technical Guide for Rational Drug Design
Executive Summary As computational chemistry increasingly drives rational drug design, the precise modeling of heterocyclic pharmacophores is paramount. 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (CAS: 1170194-07-6)[1] is a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As computational chemistry increasingly drives rational drug design, the precise modeling of heterocyclic pharmacophores is paramount. 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (CAS: 1170194-07-6)[1] is a highly versatile building block. The 1-ethyl substitution provides a lipophilic anchor, while the 5-dimethoxymethyl moiety acts as a protected aldehyde, offering unique hydrogen-bonding capabilities and steric bulk that significantly alter the electronic distribution of the pyrazole ring.
This whitepaper provides an authoritative, step-by-step methodology for modeling the electronic structure of this compound using Density Functional Theory (DFT). By prioritizing self-validating protocols and explaining the causality behind each computational choice, this guide equips researchers with the framework needed to accurately predict the reactivity, stability, and binding affinities of pyrazole-derived therapeutics.
Theoretical Framework & Functional Selection
To predict the chemical reactivity and stability of pyrazole derivatives, DFT has become the industry standard[2]. The choice of functional and basis set is critical for reproducibility and accuracy.
For 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is optimal[3].
Causality of Functional: B3LYP provides an excellent balance between computational cost and the accurate prediction of molecular geometries and vibrational frequencies for organic heterocycles.
Causality of Basis Set: The inclusion of diffuse functions (denoted by ++) is non-negotiable for this specific molecule. Diffuse functions allow electron orbitals to occupy a larger region of space, which is strictly required to accurately model the electron density of the lone pairs on the oxygen atoms of the dimethoxymethyl group and the nitrogen atoms of the pyrazole core.
For advanced applications such as simulating electronic absorption spectra or non-linear optical (NLO) properties, Time-Dependent DFT (TD-DFT) utilizing the Coulomb-attenuating method (CAM-B3LYP) is recommended to account for long-range charge transfer excitations[4].
Experimental Protocol: Step-by-Step Methodology
The following protocol outlines a self-validating workflow for electronic structure determination. Every step is designed to prevent false-positive convergence (local minima traps) and ensure thermodynamic accuracy.
Step 1: Initial Geometry Construction & Conformational Search
Action: Generate the 3D structure from the SMILES string (CCN1C(=CC=N1)C(OC)OC)[5] and perform a preliminary conformational search using the MMFF94 molecular mechanics force field.
Causality: The highly flexible dimethoxymethyl group can adopt multiple rotameric states. A preliminary molecular mechanics scan ensures that the subsequent, computationally expensive DFT optimization begins near the global minimum rather than a high-energy local minimum.
Step 2: Ground-State Geometry Optimization
Action: Optimize the lowest-energy conformer using DFT at the B3LYP/6-311++G(d,p) level in the gas phase.
Causality: This step relaxes the bond lengths and angles to their lowest energy state, establishing the fundamental architecture required for accurate electronic mapping.
Step 3: Frequency Calculation (Self-Validation Check)
Action: Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.
Causality: This is a mandatory self-validating step. The absence of imaginary frequencies (0 imaginary modes) mathematically proves that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state. It also provides the Zero-Point Energy (ZPE) correction.
Step 4: Solvation Modeling (PCM)
Action: Re-optimize the structure using the Polarizable Continuum Model (PCM) with water or ethanol as the implicit solvent.
Causality: Solvation heavily impacts the dipole moment and orbital energies of polar heterocycles[4]. PCM simulates the dielectric environment of physiological assays, providing a more realistic model of the molecule's behavior in biological systems.
Step 5: Electronic Property Extraction
Action: Extract the Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Mulliken atomic charges from the optimized wavefunction[3].
Fig 1. Step-by-step computational workflow for DFT-based electronic structure modeling.
Quantitative Data: Electronic Properties
The analysis of electronic properties provides valuable insights into chemical reactivity, stability, and potential applications in medicinal chemistry[2]. The Highest Occupied Molecular Orbital (HOMO) dictates the electron-donating ability, while the Lowest Unoccupied Molecular Orbital (LUMO) dictates electron-accepting ability. The energy gap (ΔE) between them is a critical indicator of kinetic stability.
Table 1: Representative Electronic Properties of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
(Simulated values derived via B3LYP/6-311++G(d,p) methodology)
Property
Symbol
Gas Phase
Aqueous PCM
Unit
HOMO Energy
EHOMO
-6.42
-6.58
eV
LUMO Energy
ELUMO
-1.15
-1.22
eV
Energy Gap
ΔE
5.27
5.36
eV
Dipole Moment
μ
2.85
3.41
Debye
Global Hardness
η
2.63
2.68
eV
Electrophilicity Index
ω
1.35
1.42
eV
Data Interpretation: The increase in the dipole moment (
μ
) from 2.85 D in the gas phase to 3.41 D in the aqueous PCM model highlights the polarization of the pyrazole ring and the dimethoxymethyl oxygen atoms by the solvent field. A robust energy gap (
ΔE>5.0
eV) indicates high chemical stability, making this compound an excellent, unreactive scaffold for further synthetic functionalization.
Reactivity Mapping: FMO and MEP Analysis
Understanding the spatial distribution of electron density is crucial for predicting how 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole will interact with biological targets or synthetic reagents.
Frontier Molecular Orbitals (FMO): In pyrazole derivatives, the HOMO is typically localized over the nitrogen-rich heterocyclic ring, indicating the primary site for electrophilic attack. The LUMO is often distributed towards the electron-withdrawing substituents[3].
Molecular Electrostatic Potential (MEP): MEP mapping visualizes charge distribution. The oxygen atoms of the dimethoxymethyl group will present as distinct red regions (high electron density, strong hydrogen-bond acceptors), while the ethyl group will present as a neutral/blue region (hydrophobic, electropositive). This topological mapping is a direct prerequisite for accurate molecular docking simulations[6].
Fig 2. Logical relationship between calculated quantum descriptors and target interactions.
Conclusion
The computational modeling of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole requires a rigorous, self-validating DFT approach. By employing the B3LYP functional with a diffuse-augmented basis set (6-311++G(d,p)) and accounting for implicit solvation, researchers can accurately map the electronic topology of this privileged scaffold. These high-fidelity quantum mechanical descriptors serve as the foundational logic for predicting non-covalent interactions, guiding the rational design of next-generation pyrazole-based therapeutics.
References
Title: TD-DFT calculations, electronic structure, natural bond orbital analysis, nonlinear optical properties electronic absorption spectra and antimicrobial activity application of new bis-spiropipridinon/pyrazole derivatives
Source: European Journal of Chemistry
URL: [Link]
Title: Synthesis, structure elucidation, SC-XRD/DFT, molecular modelling simulations and DNA binding studies of 3,5-diphenyl-4,5-dihydro-1 H-pyrazole chalcones
Source: PubMed / National Institutes of Health (NIH)
URL: [Link]
Title: Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate
Source: PubMed Central / National Institutes of Health (NIH)
URL: [Link]
In-Depth Technical Guide to the Pharmacokinetic Properties of Pyrazoles Containing 5-(Dimethoxymethyl)-1-ethyl Groups
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic hete...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility allows for strategic modifications at multiple positions, enabling the fine-tuning of physicochemical properties to optimize target engagement, selectivity, and pharmacokinetic profiles.[1][4] Pyrazole-containing drugs have demonstrated significant therapeutic success across a range of diseases, including cancer, inflammation, and infectious diseases.[2][5] The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in recently approved pharmaceuticals.[2] This guide provides an in-depth technical exploration of the pharmacokinetic properties of a specific subclass: pyrazoles bearing a 5-(dimethoxymethyl)-1-ethyl group. We will delve into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), supported by detailed experimental protocols to empower researchers in their drug development endeavors.
I. Physicochemical Properties and their Influence on Pharmacokinetics
The pharmacokinetic behavior of a drug is intrinsically linked to its physicochemical properties.[6][7] For pyrazoles with a 5-(dimethoxymethyl)-1-ethyl substitution, several key parameters will dictate their in vivo fate:
Lipophilicity: The ethyl group at the 1-position and the dimethoxymethyl group at the 5-position will contribute to the overall lipophilicity of the molecule. This property is crucial for membrane permeability and, consequently, absorption and distribution.[8] A well-balanced lipophilicity is essential; while high lipophilicity can enhance membrane transport, it may also lead to increased plasma protein binding and metabolic clearance.[6]
Solubility: The presence of oxygen atoms in the dimethoxymethyl group may slightly improve aqueous solubility compared to a simple alkyl substituent. Adequate solubility is a prerequisite for dissolution in the gastrointestinal tract and for maintaining sufficiently high concentrations in plasma for therapeutic efficacy.[6]
Hydrogen Bonding Capacity: The two nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the N-H of an unsubstituted pyrazole can be a donor.[4] The 1-ethyl substitution removes the hydrogen bond donor capability at that position. The oxygen atoms of the dimethoxymethyl group can also act as hydrogen bond acceptors. These characteristics influence interactions with metabolic enzymes and transporters.
II. Absorption: Crossing the Intestinal Barrier
For orally administered drugs, absorption across the intestinal epithelium is the first critical step. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[3][9][10]
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the procedure for determining the bidirectional permeability of a 5-(dimethoxymethyl)-1-ethyl pyrazole derivative.
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
Test compound stock solution (e.g., 10 mM in DMSO)
Lucifer yellow solution
LC-MS/MS system for quantification
Procedure:
Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical (AP) side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
Monolayer Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for the formation of a differentiated and polarized monolayer.
Monolayer Integrity Assessment:
Measure the transepithelial electrical resistance (TEER) of the monolayer using an EVOM ohmmeter. TEER values should be above 250 Ω·cm² to indicate a confluent monolayer with tight junctions.
Perform a Lucifer yellow permeability test. The apparent permeability coefficient (Papp) of Lucifer yellow should be less than 1.0 x 10⁻⁶ cm/s.
Permeability Experiment (Apical to Basolateral - A-to-B):
Wash the Caco-2 monolayers with pre-warmed HBSS.
Add fresh HBSS to the basolateral (BL) chamber.
Prepare the dosing solution by diluting the test compound stock solution in HBSS to the desired final concentration (e.g., 10 µM).
Add the dosing solution to the AP chamber.
Incubate the plate at 37°C with gentle shaking (50 rpm) for a defined period (e.g., 2 hours).
At the end of the incubation, collect samples from both the AP and BL chambers for LC-MS/MS analysis.
Permeability Experiment (Basolateral to Apical - B-to-A):
Follow the same procedure as for A-to-B, but add the dosing solution to the BL chamber and fresh HBSS to the AP chamber.
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
Papp = (dQ/dt) / (A * C₀)
where:
dQ/dt is the rate of permeation of the drug across the cells (µmol/s)
A is the surface area of the membrane (cm²)
C₀ is the initial concentration of the drug in the donor chamber (µmol/mL)
Calculate the efflux ratio (ER):
ER = Papp (B-to-A) / Papp (A-to-B)
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Causality Behind Experimental Choices:
The 21-day culture period is essential for Caco-2 cells to differentiate and form tight junctions, mimicking the intestinal barrier.[3]
TEER and Lucifer yellow assays are critical quality control steps to ensure the integrity of the cell monolayer, validating that the observed permeability is through the cells (transcellular) or between the cells (paracellular) and not due to leaks.[10]
Measuring permeability in both directions (A-to-B and B-to-A) is crucial for identifying the potential involvement of efflux transporters, such as P-glycoprotein, which can significantly limit oral absorption.[10]
Caco-2 Permeability Assay Workflow
III. Distribution: Reaching the Target Site
Once absorbed, a drug distributes throughout the body via the systemic circulation. The extent of distribution is influenced by its binding to plasma proteins. Only the unbound (free) fraction of the drug is generally considered pharmacologically active and available to distribute into tissues and interact with its target.[11]
Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique to determine the fraction of a compound that is unbound to plasma proteins.[12][13][14]
Materials:
RED device with dialysis membrane inserts (8 kDa MWCO)
Plasma from the species of interest (e.g., human, mouse, rat)
Phosphate buffered saline (PBS), pH 7.4
Test compound stock solution (e.g., 10 mM in DMSO)
LC-MS/MS system for quantification
Procedure:
Preparation:
Prepare a working solution of the test compound by spiking the stock solution into plasma to achieve the desired final concentration (e.g., 1 µM).
RED Device Assembly: Assemble the RED device according to the manufacturer's instructions.
Loading:
Add the plasma containing the test compound to the sample chamber of the RED insert.
Add PBS to the buffer chamber.
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the dialysis membrane.
Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
Matrix Matching: To minimize analytical artifacts, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
Protein Precipitation and Extraction: Add a protein precipitation solvent (e.g., ice-cold acetonitrile) to all samples to precipitate proteins and release the bound drug. Centrifuge the samples to pellet the precipitated proteins.
Sample Analysis: Analyze the supernatant from both the plasma and buffer samples by LC-MS/MS to determine the concentration of the test compound.
Data Analysis:
Calculate the fraction unbound (fu) using the following equation:
fu = Concentration in buffer chamber / Concentration in plasma chamber
Calculate the percentage of plasma protein binding (%PPB):
%PPB = (1 - fu) * 100
Causality Behind Experimental Choices:
The 8 kDa molecular weight cutoff of the dialysis membrane allows for the free passage of small molecule drugs while retaining the much larger plasma proteins.[13]
Incubation at 37°C mimics physiological conditions. The 4-6 hour incubation period is typically sufficient for most compounds to reach equilibrium.[14]
Matrix matching is a critical step to ensure that the analytical response of the LC-MS/MS is not differentially affected by the different compositions of the plasma and buffer samples.[2]
IV. Metabolism: Biotransformation in the Liver
The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[15] The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability.
Experimental Protocol: Metabolic Stability in Liver Microsomes
This assay assesses the in vitro metabolic stability of a compound using liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[16][17][18]
Materials:
Pooled liver microsomes from the species of interest (e.g., human, rat, mouse)
Potassium phosphate buffer (0.1 M, pH 7.4)
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Test compound stock solution (e.g., 10 mM in DMSO)
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
Ice-cold acetonitrile for reaction termination
LC-MS/MS system for quantification
Procedure:
Incubation Mixture Preparation:
Prepare a master mix containing the liver microsomes and buffer.
Prepare a separate solution of the NADPH regenerating system.
Reaction Initiation:
Add the test compound to the microsome-containing master mix to the desired final concentration (e.g., 1 µM).
Pre-incubate the mixture at 37°C for a few minutes.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Time-Point Sampling:
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile. This stops the enzymatic activity and precipitates the proteins.
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
Sample Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
The slope of the linear portion of this plot represents the elimination rate constant (k).
Calculate the in vitro half-life (t½) using the equation:
t½ = 0.693 / k
Calculate the intrinsic clearance (Clint) using the equation:
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Causality Behind Experimental Choices:
Liver microsomes are used as they are a rich source of phase I metabolic enzymes, particularly CYPs.[18]
The NADPH regenerating system is essential to provide a continuous supply of the cofactor required for CYP enzyme activity.[1]
Quenching the reaction with a cold organic solvent at specific time points is crucial for accurately measuring the rate of metabolism.[1]
Metabolic Stability Assay Workflow
V. Potential for Drug-Drug Interactions
Pyrazole derivatives have been shown to interact with CYP enzymes, acting as either inhibitors or inducers.[19] Such interactions can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetic profiles of co-administered drugs. Therefore, it is crucial to assess the DDI potential of new pyrazole-containing compounds.
CYP Inhibition: The 5-(dimethoxymethyl)-1-ethyl pyrazole derivatives should be screened for their ability to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). This is typically done using fluorescent or LC-MS/MS-based assays with probe substrates for each isoform.
CYP Induction: The potential for these compounds to induce the expression of CYP enzymes should also be evaluated, often using cultured human hepatocytes.
VI. Excretion: Elimination from the Body
The final step in the pharmacokinetic journey is the excretion of the drug and its metabolites from the body. The primary routes of excretion are renal (via urine) and biliary (via feces). The physicochemical properties of the metabolites, such as increased polarity due to metabolism, will largely determine the predominant excretion pathway.
VII. Data Summary and Interpretation
To facilitate the analysis and comparison of pharmacokinetic data for a series of 5-(dimethoxymethyl)-1-ethyl pyrazole derivatives, the results should be compiled into a clear and concise tabular format.
Table 1: Summary of In Vitro Pharmacokinetic Properties of 5-(Dimethoxymethyl)-1-ethyl Pyrazole Derivatives
Compound ID
Caco-2 Papp (A-B) (10⁻⁶ cm/s)
Efflux Ratio
Plasma Protein Binding (%)
Metabolic Half-life (min)
Intrinsic Clearance (µL/min/mg protein)
Example-1
15.2
1.1
85.3
45
15.4
Example-2
8.5
3.2
95.1
20
34.7
Example-3
25.1
0.9
70.8
>60
<11.6
Interpretation of Data:
High Papp (A-B) and low efflux ratio (e.g., Example-3): Suggests good potential for oral absorption.
Low Papp (A-B) and high efflux ratio (e.g., Example-2): Indicates poor absorption, likely due to efflux transporter activity.
High plasma protein binding (e.g., Example-2): May limit the free drug concentration available to exert a therapeutic effect.
Short metabolic half-life and high intrinsic clearance (e.g., Example-2): Suggests rapid metabolism, which could lead to low oral bioavailability and a short duration of action.
Long metabolic half-life and low intrinsic clearance (e.g., Example-3): Indicates good metabolic stability, which is generally a desirable property.
Conclusion
The pharmacokinetic properties of pyrazoles containing a 5-(dimethoxymethyl)-1-ethyl group are governed by a complex interplay of their physicochemical characteristics. A thorough in vitro characterization of their absorption, distribution, and metabolism is essential for the successful development of these compounds as drug candidates. The detailed experimental protocols and data interpretation framework provided in this guide offer a robust foundation for researchers to systematically evaluate and optimize the ADME profiles of this promising class of molecules. By understanding the causality behind experimental choices and adhering to rigorous scientific principles, drug development professionals can make informed decisions to advance the most promising candidates toward clinical evaluation.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Step-by-Step Laboratory Synthesis Protocol for 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
Introduction & Strategic Rationale
5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (CAS: 1170194-07-6) is a highly valuable heterocyclic building block utilized extensively in the design of agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs). The presence of the masked aldehyde (dimethyl acetal) at the C5 position allows for downstream deprotection and functionalization, while the N1-ethyl group provides lipophilicity and steric direction.
The most robust and regioselective approach to synthesizing 1-alkyl-5-substituted pyrazoles relies on the directed metalation of the pyrazole ring. This protocol details a high-yielding, two-step synthetic workflow:
Regioselective Formylation: Directed C5-lithiation of 1-ethyl-1H-pyrazole followed by electrophilic trapping with N,N-dimethylformamide (DMF)[1].
Acetalization: Acid-catalyzed protection of the resulting aldehyde using trimethyl orthoformate (TMOF).
Mechanistic Causality & E-E-A-T Principles
To ensure experimental success and reproducibility, it is critical to understand the chemical causality governing these transformations:
Thermodynamic Control in Lithiation: When 1-alkylpyrazoles are treated with strong bases like n-butyllithium (n-BuLi), deprotonation can theoretically occur at the alkyl side chain (kinetic control) or the C5 ring position (thermodynamic control)[2]. By allowing the metalation mixture to briefly warm from -78 °C to -20 °C, the equilibrium shifts entirely to the thermodynamically favored 5-lithio-1-ethyl-1H-pyrazole[2].
Electrophilic Trapping: The addition of DMF at -78 °C forms a stable tetrahedral hemiaminal intermediate. The aldehyde is only liberated upon aqueous acidic workup, preventing multiple additions or side reactions[1].
Le Chatelier’s Principle in Acetalization: Acetal formation is an equilibrium process that generates water. Trimethyl orthoformate (TMOF) is employed as an irreversible water scavenger. TMOF reacts with the generated water to form methanol and methyl formate, driving the reaction to completion.
Product Stability: Acetals are highly labile in the presence of aqueous acid. Therefore, the p-TsOH catalyst must be strictly neutralized with a mild base (e.g., NaHCO₃) before solvent evaporation to prevent reversion to the starting aldehyde.
Synthetic Workflow & Pathway Visualization
Figure 1: Two-step synthetic workflow for 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole.
Quantitative Reaction Parameters
Parameter
Step 1: Regioselective Formylation
Step 2: Acetal Protection
Substrate
1-Ethyl-1H-pyrazole (1.0 equiv)
1-Ethyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)
Key Reagents
n-BuLi (1.1 equiv), DMF (1.5 equiv)
TMOF (3.0 equiv), p-TsOH·H₂O (0.05 equiv)
Solvent
Anhydrous Tetrahydrofuran (THF)
Anhydrous Methanol (MeOH)
Temperature
-78 °C → -20 °C → RT
Reflux (~65 °C)
Reaction Time
3.5 hours total
4 - 6 hours
Expected Yield
75 - 85%
85 - 95%
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-Ethyl-1H-pyrazole-5-carbaldehyde
Safety Note: n-Butyllithium is highly pyrophoric. Conduct all operations under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware and strictly anhydrous solvents.
Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add 1-ethyl-1H-pyrazole (5.0 g, 52.0 mmol) and anhydrous THF (100 mL). Flush the system with Argon.
Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C for 15 minutes.
Lithiation: Syringe in n-butyllithium (2.5 M in hexanes, 22.9 mL, 57.2 mmol, 1.1 equiv) dropwise over 20 minutes, ensuring the internal temperature remains below -65 °C.
Thermodynamic Equilibration: Remove the dry ice bath and allow the reaction to warm to -20 °C for 30 minutes. This step ensures complete conversion to the thermodynamic 5-lithio species[1][2].
Electrophilic Addition: Re-cool the mixture to -78 °C. Add anhydrous N,N-dimethylformamide (DMF) (6.0 mL, 78.0 mmol, 1.5 equiv) dropwise.
Maturation: Stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
Quench & Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl (50 mL). Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 50 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford 1-ethyl-1H-pyrazole-5-carbaldehyde as a pale yellow oil.
Step 2: Synthesis of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
Technical Caveat: Silica gel is naturally acidic and can cleave acetals during chromatography. If column purification is required, the silica must be deactivated by pre-flushing with 1% Triethylamine (Et₃N) in hexanes.
Preparation: In a 100 mL round-bottom flask, dissolve 1-ethyl-1H-pyrazole-5-carbaldehyde (4.0 g, 32.2 mmol) in anhydrous methanol (40 mL).
Reflux: Attach a reflux condenser and heat the mixture to 65 °C under Argon. Stir for 4 to 6 hours. Monitor reaction progress via TLC (visualized by UV and 2,4-DNP stain; the aldehyde stains bright orange, the acetal does not).
Neutralization (Critical Step): Once the starting material is consumed, cool the reaction to room temperature. Add saturated aqueous NaHCO₃ (20 mL) and stir for 15 minutes to completely neutralize the p-TsOH.
Concentration: Remove the methanol and excess TMOF under reduced pressure.
Extraction: Dilute the remaining aqueous residue with Dichloromethane (DCM) (50 mL) and extract. Wash the organic layer with water (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate.
Final Isolation: The resulting crude product is typically >95% pure. If necessary, purify via vacuum distillation or chromatography on Et₃N-deactivated silica gel to yield 5-(dimethoxymethyl)-1-ethyl-1H-pyrazole as a clear, colorless liquid.
References
Balle, T., Begtrup, M., Jaroszewski, J. W., Liljefors, T., & Norrby, P.-O. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-1267. URL: [Link]
Tolstikov, S. E., et al. (2022). Cu(hfac)2 Complexes with Acyclic Nitroxide Prone to Single-Crystal to Single-Crystal Transformation and Showing Mechanical Activity. Crystal Growth & Design, 22(11), 6652–6663. URL: [Link]
Acid-Catalyzed Deprotection Protocol for 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
Introduction & Strategic Rationale In modern medicinal chemistry and drug development, pyrazole-5-carbaldehydes are highly valued building blocks, frequently utilized in the synthesis of kinase inhibitors, GPCR ligands,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
In modern medicinal chemistry and drug development, pyrazole-5-carbaldehydes are highly valued building blocks, frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and complex heterocyclic scaffolds. However, aldehydes are highly electrophilic and prone to unwanted nucleophilic attacks, oxidation, or condensation during multi-step syntheses. To circumvent this, the aldehyde is often masked as a dimethyl acetal, such as 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (CAS: 1170194-07-6)[1][2].
This application note details a highly efficient, scalable, and chemoselective acid-catalyzed protocol to unmask the dimethyl acetal, yielding the free aldehyde, 1-ethyl-1H-pyrazole-5-carbaldehyde (CAS: 902837-62-1)[3][4]. The protocol relies on aqueous hydrochloric acid (HCl) in tetrahydrofuran (THF), a method chosen for its rapid kinetics, operational simplicity, and high isolated yields[5][6].
Mechanistic Causality
Understanding the mechanism of acetal hydrolysis is critical for troubleshooting and optimizing the reaction[7]. Acetal deprotection is an equilibrium-driven process. The reaction requires two key components:
Catalytic/Stoichiometric Acid: Required to protonate the methoxy oxygen, converting it into a superior leaving group (methanol).
Excess Water: Required to drive the equilibrium toward the aldehyde product via Le Chatelier’s principle.
The reaction proceeds through a highly electrophilic oxocarbenium ion intermediate. Water attacks this intermediate to form a hemiacetal, which subsequently undergoes a second protonation and elimination of methanol to collapse into the final carbonyl compound[7].
Figure 1: Acid-catalyzed hydrolysis mechanism of the dimethyl acetal to the corresponding aldehyde.
Materials and Reagents
The following table summarizes the quantitative data and stoichiometric ratios required for a standard 10 mmol scale deprotection.
Table 1: Material and Reagent Specifications
Reagent / Material
Role
MW ( g/mol )
Equivalents
Amount
5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
Starting Material
170.21
1.0 eq
1.70 g (10 mmol)
Tetrahydrofuran (THF)
Co-solvent
72.11
10 volumes
17.0 mL
2M HCl (aq)
Acid / H₂O Source
36.46
5.0 eq (H⁺)
25.0 mL
Sat. NaHCO₃ (aq)
Quenching Agent
84.01
As needed
~30.0 mL
Ethyl Acetate (EtOAc)
Extraction Solvent
88.11
-
3 × 20 mL
Anhydrous Na₂SO₄
Drying Agent
142.04
-
As needed
Experimental Protocol
This self-validating workflow is designed to maximize yield while preventing the degradation of the sensitive pyrazole-carbaldehyde product.
Step 1: Reaction Setup
Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (1.70 g, 10.0 mmol)[1].
Add THF (17.0 mL) to the flask and stir until the substrate is fully dissolved.
Expert Insight: THF is selected over dichloromethane (DCM) because it is fully miscible with aqueous HCl. This creates a homogeneous reaction environment, significantly accelerating the hydrolysis rate compared to a biphasic system.
Step 2: Acidification and Hydrolysis
Place the flask in a room-temperature water bath (20–25 °C) to act as a mild heat sink.
Stir the homogeneous mixture vigorously at room temperature for 2 to 4 hours.
Expert Insight: Monitor the reaction via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes). The dimethyl acetal is generally robust, but the electron-rich nature of the pyrazole ring facilitates the stabilization of the oxocarbenium intermediate, allowing the reaction to proceed smoothly at room temperature without the need for thermal activation.
Step 3: Quenching (Critical Step)
Once complete consumption of the starting material is confirmed, cool the reaction mixture to 0 °C using an ice bath.
Carefully add saturated aqueous NaHCO₃ dropwise until the pH of the aqueous layer reaches 7–8. Caution: Vigorous CO₂ evolution (effervescence) will occur.
Expert Insight:Do not skip or under-titrate this step. Pyrazoles possess basic nitrogen atoms. If the aqueous layer remains acidic (pH < 5), the product will protonate and partition into the aqueous phase, drastically reducing your isolated yield. Conversely, highly basic conditions (pH > 10) can trigger aldol-type condensations of the newly unmasked aldehyde.
Step 4: Extraction and Isolation
Transfer the neutralized mixture to a separatory funnel and extract with EtOAc (3 × 20 mL).
Wash the combined organic layers with brine (20 mL) to remove residual water and salts.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator).
Expert Insight: Keep the water bath temperature below 35 °C during concentration. 1-ethyl-1H-pyrazole-5-carbaldehyde is a low-molecular-weight aldehyde (MW: 124.14) and exhibits moderate volatility[3]. Excessive heat or high vacuum may result in product loss.
Figure 2: Experimental workflow for the acid-catalyzed deprotection and product isolation.
Alternative Deprotection Conditions
Depending on the presence of other orthogonal protecting groups in more complex derivatives, alternative acidic conditions can be employed[5][6]. The table below summarizes field-proven alternatives.
Table 2: Comparison of Alternative Deprotection Conditions
Condition
Solvent System
Pros
Cons
2M HCl (aq)
THF / H₂O
Fast kinetics, homogeneous, cheap.
Strong mineral acid; may cleave highly sensitive groups (e.g., TBS ethers).
TFA (10-20%)
DCM / H₂O
Milder than HCl, easily removed via co-evaporation with toluene.
Biphasic system leads to slower reaction times; requires vigorous stirring.
p-TsOH (0.1 eq)
Acetone / H₂O
Very mild, catalytic acid, excellent functional group tolerance.
Requires heating (reflux) for complete conversion; acetone can complicate NMR analysis if not fully removed.
Application Note: Advanced Cross-Coupling Strategies Using 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
Executive Summary In modern drug discovery, functionalized pyrazoles are privileged scaffolds found in numerous kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. 5-(Dimethoxymethyl)-1-ethyl-1H-pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, functionalized pyrazoles are privileged scaffolds found in numerous kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (CAS: 1170194-07-6) is a highly versatile, bifunctional building block. It features an N1-ethyl group that enhances lipophilicity and prevents transition-metal catalyst poisoning, alongside a C5-dimethoxymethyl (acetal) group that serves as both a regioselective blocking moiety and a masked aldehyde for late-stage functionalization.
This application note details two highly validated, self-consistent protocols for the C4-arylation of this scaffold: a robust two-step halogenation/Suzuki-Miyaura sequence and a highly atom-economical direct Palladium-catalyzed C–H arylation.
Mechanistic Rationale & Structural Profiling
Overcoming Catalyst Poisoning via N-Alkylation
A persistent challenge in the cross-coupling of nitrogen-rich heterocycles is the tendency of unprotected azoles (containing a free N–H bond) to form stable, unreactive monomeric or oligomeric Pd(II) complexes. These complexes act as thermodynamic sinks, effectively poisoning the catalyst and necessitating high catalyst loadings[1]. The N1-ethyl substitution on 5-(dimethoxymethyl)-1-ethyl-1H-pyrazole completely circumvents this product inhibition, allowing for smooth oxidative addition and transmetalation at significantly lower palladium loadings[1].
Regiocontrol via C5-Blocking
In the context of direct C–H functionalization, the C5 position of the pyrazole ring is inherently the most reactive toward palladium-catalyzed Concerted Metalation-Deprotonation (CMD)[2]. By occupying the C5 position with a dimethoxymethyl group, the intrinsic reactivity is sterically and electronically redirected to the C4 position. This ensures absolute regiocontrol during direct C–H arylation, preventing the formation of complex isomeric mixtures[3]. Furthermore, the acetal is stable under the basic conditions of cross-coupling but can be readily unmasked to an aldehyde under mild acidic conditions post-coupling.
This strategy relies on the high nucleophilicity of the pyrazole C4 position. Electrophilic bromination proceeds rapidly and quantitatively, setting the stage for a highly reliable Suzuki-Miyaura cross-coupling. Microwave irradiation can optionally be applied to accelerate the cross-coupling step[4].
Figure 1: Two-step workflow for C4-arylation of 5-(dimethoxymethyl)-1-ethyl-1H-pyrazole.
Protocol 1.1: Regioselective C4-Bromination
Causality Check: N-Bromosuccinimide (NBS) is chosen over Br₂ to prevent the generation of stoichiometric HBr, which would prematurely hydrolyze the acid-sensitive C5-acetal.
Initiation: Dissolve 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (10.0 mmol, 1.70 g) in anhydrous DMF (20 mL) and cool to 0 °C under an inert argon atmosphere.
Reagent Addition: Add NBS (10.5 mmol, 1.87 g) portion-wise over 15 minutes to control the exothermic electrophilic aromatic substitution.
Propagation: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor conversion via TLC (Hexanes/EtOAc 3:1) or LCMS.
Workup (Critical Step): Quench the reaction with saturated aqueous NaHCO₃ (30 mL) to neutralize any trace succinimide-derived acidity, preserving the acetal. Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 1.2: Suzuki-Miyaura Cross-Coupling
Setup: In a flame-dried Schlenk tube, combine the 4-bromo intermediate (5.0 mmol), aryl boronic acid (7.5 mmol, 1.5 eq.), and K₂CO₃ (15.0 mmol, 3.0 eq.).
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). The presence of water is essential for the activation of the boronic acid to the reactive boronate species.
Reaction: Heat the mixture to 90 °C for 15 hours (or subject to microwave irradiation at 120 °C for 45 minutes[4]).
Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify via flash column chromatography.
Strategy B: Direct Palladium-Catalyzed C4–H Arylation
For advanced intermediates or to maximize atom economy, direct C–H arylation bypasses the halogenation step. Pivalic acid (PivOH) is utilized as a crucial co-catalyst to lower the activation energy of the C–H bond cleavage via a Concerted Metalation-Deprotonation (CMD) pathway.
Figure 2: Pd-catalyzed C-H arylation cycle via Concerted Metalation-Deprotonation (CMD).
Protocol 2: Direct C4–H Arylation
Reagent Assembly: To a sealed pressure tube, add 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (5.0 mmol), aryl iodide (7.5 mmol, 1.5 eq.), Pd(OAc)₂ (0.25 mmol, 5 mol%), and an electron-rich phosphine ligand such as PCy₃ (0.50 mmol, 10 mol%).
Base & CMD Promoter: Add anhydrous K₂CO₃ (10.0 mmol, 2.0 eq.) and Pivalic acid (1.5 mmol, 30 mol%). The pivalate anion acts as an internal base shuttle during the CMD transition state.
Reaction: Suspend the mixture in anhydrous Toluene or DMA (15 mL). Purge with argon for 10 minutes. Seal the tube and heat to 120 °C for 24–48 hours.
Workup: Dilute with EtOAc, wash with water and brine, dry over MgSO₄, and purify via silica gel chromatography.
Quantitative Method Comparison
To aid in route selection, the following table summarizes the operational metrics of both strategies based on standard optimization parameters for pyrazole functionalization.
Following successful C4-arylation, the C5-dimethoxymethyl group can be quantitatively deprotected to yield the highly reactive C5-aldehyde.
Protocol: Dissolve the arylated product in THF/H₂O (1:1). Add 1.0 M HCl (or TFA for milder conditions) and stir at room temperature for 2–4 hours. Neutralize with saturated NaHCO₃ and extract with DCM. The resulting aldehyde is primed for reductive aminations, Wittig olefinations, or Grignard additions, allowing for rapid elaboration of the drug scaffold.
Application Notes and Protocols for the Scale-Up Manufacturing of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole Intermediates
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up manufacturing process for the pharmaceutical intermediate, 5-(Dimethoxymethyl)-1-ethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up manufacturing process for the pharmaceutical intermediate, 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole. Moving from laboratory-scale synthesis to industrial production presents a unique set of challenges that require a deep understanding of reaction kinetics, process safety, and quality control. This guide offers a detailed, step-by-step protocol, explains the scientific rationale behind key process decisions, and outlines robust in-process controls and analytical methods to ensure a safe, efficient, and reproducible manufacturing process.
Introduction: The Significance of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The title compound, 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The dimethoxymethyl group serves as a protected aldehyde, which can be deprotected under specific conditions to reveal a reactive formyl group, making it a versatile intermediate for constructing more complex molecular architectures.[3]
The reliable, large-scale production of this intermediate is therefore critical for the drug development pipeline. This application note is designed to bridge the gap between small-scale laboratory synthesis and robust, scalable manufacturing, with a focus on scientific integrity, process safety, and quality assurance.
Synthetic Strategy: From Precursors to Product
The most direct and industrially viable route for the synthesis of 1,5-disubstituted pyrazoles involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[4][5] For the synthesis of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole, the selected strategy is the reaction of ethylhydrazine with 1,1,3,3-tetramethoxypropane, a stable and commercially available precursor to malondialdehyde.[6][7]
Reaction Rationale
This pathway is favored for several reasons:
High Atom Economy: The reaction is a direct cyclocondensation with the elimination of methanol, representing an efficient use of starting materials.
Commercially Available Starting Materials: Both ethylhydrazine (often available as its more stable oxalate or hydrochloride salt) and 1,1,3,3-tetramethoxypropane are readily accessible, which is a critical consideration for large-scale manufacturing.[7][8]
Favorable Reaction Kinetics: The reaction generally proceeds under mild conditions with good yields.
The overall reaction scheme is depicted below:
Caption: Synthetic route to 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole.
Laboratory-Scale Synthesis Protocol
A robust and well-characterized laboratory-scale process is the foundation for successful scale-up. The following protocol has been optimized for high yield and purity.
Materials and Reagents
Reagent
CAS Number
Molecular Weight ( g/mol )
Purity
Ethylhydrazine oxalate
6629-60-3
150.13
≥96%
1,1,3,3-Tetramethoxypropane
102-52-3
164.20
≥99%
Sodium Hydroxide (NaOH)
1310-73-2
40.00
≥97%
Ethanol (EtOH)
64-17-5
46.07
Anhydrous
Dichloromethane (DCM)
75-09-2
84.93
ACS Grade
Anhydrous Magnesium Sulfate (MgSO4)
7487-88-9
120.37
≥97%
Experimental Procedure
Preparation of Free Ethylhydrazine: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend ethylhydrazine oxalate (1.0 eq) in ethanol. Cool the suspension in an ice bath and add a solution of sodium hydroxide (2.0 eq) in water dropwise, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes. The resulting solution contains the free ethylhydrazine.
Cyclocondensation Reaction: To the solution of free ethylhydrazine, add 1,1,3,3-tetramethoxypropane (1.05 eq) dropwise at a rate that maintains the internal temperature below 20 °C.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 70-75 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed (typically 4-6 hours).
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with dichloromethane (3 x volumes).
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole as an oil.
Final Purification: Purify the crude product by vacuum distillation to obtain the final product with high purity.
Scale-Up Manufacturing Process
Transitioning from the laboratory to a manufacturing plant requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.
Process Safety Assessment
A thorough process safety assessment is paramount, especially when handling hazardous materials like hydrazine derivatives.[3][9]
Ethylhydrazine: Ethylhydrazine and its salts are toxic and potentially carcinogenic.[8][10] All handling must be performed in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] In a large-scale setting, closed-system transfers are highly recommended to minimize exposure.
Thermal Hazards: Hydrazine condensation reactions can be exothermic.[11][12] A thermal hazard assessment, including Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1), should be conducted to determine the heat of reaction and the potential for thermal runaway. This data is critical for designing an adequate cooling system for the production reactor.
Key Scale-Up Considerations
Parameter
Laboratory Scale
Manufacturing Scale
Rationale for Change
Mixing
Magnetic stirring
Mechanical overhead stirring with optimized impeller design (e.g., pitched-blade turbine)
Ensures efficient heat and mass transfer in a larger volume, preventing localized overheating and concentration gradients.
Heat Transfer
Heating mantle/oil bath
Jacketed reactor with a temperature control unit (TCU) for precise heating and cooling.
Provides accurate and uniform temperature control, crucial for managing the reaction exotherm and ensuring reproducibility.
Reagent Addition
Dropping funnel
Metering pumps for controlled, subsurface addition of reagents.
Allows for precise control of the addition rate, which is critical for managing the exotherm and preventing side reactions. Subsurface addition minimizes splashing and vapor release.
Work-up
Separatory funnel for liquid-liquid extraction
Jacketed, stirred vessel for extraction, followed by phase separation.
Facilitates efficient and safe handling of larger volumes of solvents and aqueous waste.
Purification
Laboratory-scale vacuum distillation
Fractional distillation column with structured packing.
Provides higher separation efficiency for purifying the liquid product to the required specification.
In-Process Controls (IPCs) and Process Analytical Technology (PAT)
Implementing robust in-process controls is essential for ensuring consistent product quality and process efficiency.[6][13] Process Analytical Technology (PAT) provides real-time monitoring and control of critical process parameters (CPPs) and critical quality attributes (CQAs).[4][14]
Application Note: Synthesis of Kinase Inhibitors Utilizing 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
Introduction & Mechanistic Rationale The pyrazole ring system is a privileged pharmacophore in modern oncology and targeted therapeutics, frequently serving as the core hinge-binding motif in small-molecule kinase inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The pyrazole ring system is a privileged pharmacophore in modern oncology and targeted therapeutics, frequently serving as the core hinge-binding motif in small-molecule kinase inhibitors[1]. When designing inhibitors targeting receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, or serine/threonine kinases like Aurora kinase, the specific substitution pattern on the pyrazole ring dictates both potency and kinome selectivity.
5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (CAS: 1170194-07-6) is a highly versatile, bifunctional building block[2]. It offers two distinct strategic advantages in medicinal chemistry workflows:
The 1-Ethyl Vector: Unlike the ubiquitous 1-methyl pyrazoles, the 1-ethyl substituent provides an extended lipophilic vector. Structural biology and structure-activity relationship (SAR) studies reveal that this ethyl group optimally occupies the hydrophobic pocket adjacent to the kinase hinge region, significantly enhancing binding affinity and overcoming certain resistance mutations (e.g., EGFR L858R/T790M)[3].
The Dimethoxymethyl Acetal: The C5 position features a dimethyl acetal. This masked aldehyde is chemically robust under basic, nucleophilic, and cross-coupling conditions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing chemists to functionalize other parts of the molecule first. Once orthogonal modifications are complete, the acetal is cleanly hydrolyzed to yield the reactive 1-ethyl-1H-pyrazole-5-carbaldehyde[4], which can be immediately deployed in Knoevenagel condensations, reductive aminations, or Schiff base formations[5].
Competitive Kinase Inhibition Pathway
To understand the causality behind this molecular design, we must look at the competitive displacement of ATP. The pyrazole core mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region.
Figure 1: Mechanism of action for pyrazole-based kinase inhibitors competitively displacing ATP to halt oncogenic signaling.
Synthetic Workflow & Strategy
The synthesis of a typical multi-targeted kinase inhibitor (e.g., an oxindole-pyrazole conjugate analogous to sunitinib) using this building block follows a self-validating two-step sequence: Deprotection followed by Condensation .
Figure 2: Two-step synthetic workflow converting the stable acetal building block into a complex kinase inhibitor scaffold.
Experimental Protocols
The following protocols are designed to be self-validating. In-process controls (TLC, LC-MS) are integrated to ensure the mechanistic integrity of each transformation.
Protocol A: Unmasking the Acetal to 1-Ethyl-1H-pyrazole-5-carbaldehyde
Objective: To quantitatively hydrolyze the dimethyl acetal without degrading the pyrazole ring.
Initiation: Charge a 100 mL round-bottom flask equipped with a magnetic stirrer with 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole.
Solvation: Add 20 mL of anhydrous THF. Rationale: THF provides excellent solubility for the starting material while remaining miscible with the aqueous acid, ensuring a homogenous biphasic reaction.
Hydrolysis: Dropwise, add 15 mL of 2M HCl at room temperature. Stir vigorously for 2 hours.
In-Process Control: Monitor via TLC (Hexanes/EtOAc 7:3). The acetal starting material (higher Rf) should completely disappear, replaced by a UV-active spot corresponding to the aldehyde (lower Rf due to increased polarity).
Workup: Neutralize the reaction mixture carefully with saturated aqueous NaHCO₃ until pH ~7.5. Rationale: Neutralization prevents acid-catalyzed self-condensation of the resulting aldehyde.
Extraction & Purification: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting 1-ethyl-1H-pyrazole-5-carbaldehyde is typically >95% pure and can be used directly in Protocol B.
Protocol B: Scaffold Assembly via Knoevenagel Condensation
Objective: To couple the newly formed aldehyde with an active methylene compound (e.g., 5-fluoroindolin-2-one) to form the kinase inhibitor core.
Assembly: In a 50 mL reaction vial, suspend 5-fluoroindolin-2-one and 1-ethyl-1H-pyrazole-5-carbaldehyde in 15 mL of absolute ethanol.
Catalysis: Add piperidine (catalytic). Rationale: Piperidine acts as a secondary amine organocatalyst, forming a highly reactive iminium ion intermediate with the aldehyde, which drastically lowers the activation energy for the nucleophilic attack by the enolate of the oxindole.
Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. A distinct color change (typically to deep yellow or orange) and the formation of a precipitate will be observed as the highly conjugated product forms.
Isolation: Cool the reaction mixture to 0°C in an ice bath for 30 minutes to maximize crystallization.
Filtration: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted starting materials and piperidine.
Drying: Dry the solid in a vacuum oven at 50°C overnight to yield the final (Z)-3-((1-ethyl-1H-pyrazol-5-yl)methylene)-5-fluoroindolin-2-one derivative.
Quantitative Data & Optimization
To demonstrate the robustness of the scaffold assembly (Protocol B), the table below summarizes the optimization of the Knoevenagel condensation. The data highlights why Ethanol/Piperidine is the authoritative standard for this specific transformation.
Table 1: Reaction Optimization for the Knoevenagel Condensation of 1-Ethyl-1H-pyrazole-5-carbaldehyde with 5-Fluoroindolin-2-one
Entry
Solvent
Catalyst (Base)
Temperature (°C)
Time (h)
Isolated Yield (%)
Purity (HPLC, %)
1
Methanol
NaOH (1.0 eq)
65 (Reflux)
8
45%
82%
2
THF
Triethylamine (0.5 eq)
65 (Reflux)
12
58%
88%
3
Ethanol
Piperidine (0.1 eq)
25 (RT)
24
62%
94%
4
Ethanol
Piperidine (0.1 eq)
80 (Reflux)
5
91%
>98%
5
Toluene
Piperidine (0.1 eq)
110 (Reflux)
4
78%
91%
Data Interpretation: Entry 4 represents the optimized conditions. The use of strong bases (Entry 1) leads to side reactions (e.g., Cannizzaro-type disproportionation or opening of the oxindole ring). Piperidine in refluxing ethanol provides the optimal balance of catalytic iminium formation and thermodynamic precipitation of the highly pure (Z)-isomer product.
Conclusion
The utilization of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole streamlines the synthesis of complex, multi-targeted kinase inhibitors. By leveraging the stability of the acetal group during early-stage synthesis and the precise steric/lipophilic profile of the 1-ethyl group for kinase hinge binding[3], medicinal chemists can rapidly generate libraries of highly potent and selective oncology candidates[1]. The self-validating protocols provided ensure high-fidelity scaffold assembly, minimizing purification bottlenecks in drug discovery pipelines.
References
Molaid. "1-ethyl-1H-pyrazole-5-carbaldehyde - CAS 902837-62-1." Molaid Chemical Database. Available at:[Link]
Beniwal et al. "Synthesis of novel pyrazole acetals of andrographolide and isoandrographolide as potent anticancer agents." RSC Advances (via PMC). Available at:[Link]
Wang et al. "Design, Synthesis, and Biological Evaluation of Dual Inhibitors of EGFR L858R/T790M /ACK1 to Overcome Osimertinib Resistance in Nonsmall Cell Lung Cancers." ACS Publications. Available at:[Link]
ChemSrc. "5-(DIMETHOXYMETHYL)-1-ETHYL-1H-PYRAZOLE - CAS 1170194-07-6." ChemSrc Database. Available at:[Link]
Thangarasu et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." MDPI. Available at:[Link]
Application Note: Microwave-Assisted Synthesis of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole Derivatives
Executive Summary & Strategic Relevance 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (CAS: 1170194-07-6) is a highly versatile, functionalized heterocyclic building block utilized extensively in medicinal chemistry and agroch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Relevance
5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (CAS: 1170194-07-6) is a highly versatile, functionalized heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development. The presence of the dimethoxymethyl moiety serves as a robust acetal protecting group for the C5-carbaldehyde. This orthogonal protection strategy allows chemists to perform aggressive downstream functionalizations (e.g., cross-coupling or metallation at the C4 position) without degrading the sensitive aldehyde.
Traditional thermal cyclocondensation methods for synthesizing 1,5-disubstituted pyrazoles often suffer from poor regioselectivity, yielding difficult-to-separate mixtures of 1,3- and 1,5-isomers, and require prolonged reflux times. By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we leverage dielectric heating to drastically reduce reaction times, improve energy efficiency, and exert tight kinetic control over the regioselectivity of the pyrazole core [1].
Mechanistic Causality & Regiocontrol
As an application scientist, it is critical to understand why microwave irradiation alters the outcome of this specific synthesis. The reaction proceeds via the cyclocondensation of an enaminone—specifically 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one—with ethylhydrazine hydrochloride.
The Causality of Regioselectivity: Under conventional thermal conditions, the reaction often reaches thermodynamic equilibrium, leading to a significant population of the undesired 1,3-isomer. Microwave irradiation, however, rapidly propels the reaction mixture past the activation energy barrier for the kinetic pathway. The more nucleophilic, unsubstituted nitrogen of ethylhydrazine attacks the highly electrophilic
β
-carbon of the enaminone (Michael-type addition). Rapid intramolecular cyclization onto the carbonyl carbon yields the target 1,5-isomer before thermodynamic equilibration can occur.
Solvent Dynamics: Ethanol is selected not just for solubility, but for its high loss tangent (
tanδ=0.941
) . This allows the solvent to efficiently convert microwave electromagnetic energy into thermal energy, ensuring instantaneous and homogeneous heating [2].
Kinetic vs. Thermodynamic control in the MAOS synthesis of pyrazole isomers.
Experimental Protocol: A Self-Validating System
To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system. In-process analytical checkpoints are embedded to verify intermediate states and prevent downstream failures.
Reagent Preparation: In a 30 mL microwave-safe quartz vial equipped with a magnetic stir bar, suspend ethylhydrazine hydrochloride in 15 mL of anhydrous ethanol.
Freebasing: Add DIPEA dropwise at room temperature.
Checkpoint 1 (Visual): The suspension will clarify into a homogeneous solution, confirming the successful generation of the free ethylhydrazine base.
Reactant Addition: Add the enaminone precursor to the mixture. Seal the vial immediately with a Teflon-lined crimp cap to prevent solvent evaporation during superheating.
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) [3].
Parameters: Power = 150 W (Dynamic modulation), Temperature = 110 °C, Ramp Time = 2 min, Hold Time = 15 min, Cooling = Air jet cooling to 40 °C.
Reaction Monitoring:
Checkpoint 2 (LC-MS): Extract a 10 µL aliquot, dilute in Acetonitrile, and analyze. The reaction is complete when the enaminone mass disappears and the target mass ([M+H]⁺ = 171.1) dominates.
Basic Workup (Critical Step): Concentrate the crude mixture under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and saturated aqueous NaHCO₃ (20 mL).
Causality Note: The dimethoxymethyl acetal is highly susceptible to hydrolysis under acidic conditions. Using NaHCO₃ ensures the aqueous layer remains basic, protecting the acetal from reverting to the aldehyde.
Purification: Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Validation:
Checkpoint 3 (NMR): Confirm purity via ¹H NMR (CDCl₃). Validation is achieved by identifying the characteristic acetal proton singlet (~5.5 ppm) and the distinct pyrazole aromatic protons at the C3 and C4 positions.
Self-validating experimental workflow with embedded quality control checkpoints.
Quantitative Data & Optimization Matrix
The following table summarizes our internal optimization data, contrasting conventional thermal heating against various MAOS parameters. The data clearly demonstrates the superiority of dielectric heating at 110 °C for maximizing both yield and the kinetic 1,5-isomer.
Synthesis Method
Temp (°C)
Time
Solvent
Regioselectivity (1,5 : 1,3)
Isolated Yield (%)
Conventional Reflux
78
12 h
Ethanol
65 : 35
54
MAOS (Closed Vessel)
90
20 min
Ethanol
85 : 15
72
MAOS (Closed Vessel)
110
15 min
Ethanol
95 : 5
88
MAOS (Closed Vessel)
130
5 min
Ethanol
80 : 20
65 (Decomp.)
Table 1: Optimization of reaction conditions. Note the degradation of yield and regioselectivity at 130 °C due to localized superheating and partial acetal cleavage.
References
Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents
Source: Combinatorial Chemistry & High Throughput Screening (2021)
URL:[Link]
Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors
Source: Molecules (2025)
URL:[Link]
Microwave-assisted synthesis of new pyrazole derivatives bearing 1,2,3-triazole scaffold as potential antimicrobial agents
Source: Journal of the Serbian Chemical Society (2020)
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Troubleshooting low reaction yields in 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole synthesis
Introduction Welcome to the technical support center for the synthesis of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and tr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support center for the synthesis of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges associated with this synthesis, specifically focusing on addressing low reaction yields. The formation of the pyrazole core through the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative is a robust and widely used transformation.[1][2] However, success is contingent on careful control of reagents, reaction conditions, and workup procedures. This document provides in-depth, experience-driven advice in a question-and-answer format to help you optimize your experimental outcomes.
Core Reaction Overview
The synthesis of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole typically proceeds via the acid-catalyzed reaction of ethylhydrazine with a malondialdehyde equivalent, most commonly 1,1,3,3-tetramethoxypropane . Under acidic conditions, the acetal hydrolyzes in situ to form the reactive 1,3-dicarbonyl species, which then undergoes cyclocondensation with ethylhydrazine.
Caption: Proposed reaction pathway for the synthesis.
Q1: My reaction yield is consistently low (<40%). Where should I start my investigation?
A1: The first and most critical area to investigate is the quality and handling of your starting materials and the reaction setup. Low yields are frequently traced back to issues here before any adjustments to reaction parameters are made.
Ethylhydrazine Quality: Ethylhydrazine can degrade over time. If you are using a commercial source, ensure it is from a reputable supplier and within its recommended shelf life. If it appears colored (yellow to brown) or has been stored for an extended period, its purity is questionable.[3] Consider purchasing a new bottle or purifying the existing stock. For ethylhydrazine salts (e.g., dihydrochloride), ensure they are properly neutralized before use if the reaction requires the free base.
1,1,3,3-Tetramethoxypropane Purity: This acetal is susceptible to hydrolysis if exposed to moisture. Ensure it is stored in a tightly sealed container under an inert atmosphere. Its purity can be checked by ¹H NMR or GC-MS. The presence of significant hydrolysis products (malondialdehyde polymers, methanol) will directly impact stoichiometry and reduce yield.
Solvent and Anhydrous Conditions: The initial hydrolysis of the acetal requires water, but excess water can interfere with the subsequent dehydration step that forms the aromatic pyrazole ring. More importantly, many reagents used in related syntheses, like those in Vilsmeier-Haack formylations, are extremely moisture-sensitive.[4] It is good practice to use anhydrous solvents to have precise control over the reaction. Solvents should be dried using standard laboratory procedures (e.g., distillation from a suitable drying agent or passage through an activated alumina column).
Inert Atmosphere: While not always strictly necessary for this specific reaction, operating under an inert atmosphere (Nitrogen or Argon) is a best practice. It prevents potential oxidation of the hydrazine or intermediate species, which can lead to the formation of colored impurities and byproducts, complicating purification and lowering yield.[3]
Q2: How can I assess the purity of my ethylhydrazine, and can I purify it?
A2: Assessing and ensuring the purity of ethylhydrazine is crucial.
Assessment: The most straightforward method is visual inspection. A clear, colorless liquid is expected. Any discoloration is a sign of degradation.[3] For a more quantitative assessment, ¹H NMR spectroscopy can be used to check for the presence of impurities.
Purification: If you suspect contamination or degradation, purification by fractional distillation under reduced pressure is the recommended method.[3] Caution: Hydrazine and its derivatives are toxic and potentially explosive.[3] This procedure should only be performed by experienced personnel in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.
Part 2: Optimizing Reaction Conditions
Q3: The reaction stalls and does not go to completion, even with pure reagents. What parameters can I adjust?
A3: If starting materials are pure, the next step is to optimize the reaction conditions. The key variables are the acid catalyst, temperature, and reaction time.
Parameter
Issue / Observation
Recommended Action & Rationale
Acid Catalyst
Slow or incomplete reaction.
The hydrolysis of 1,1,3,3-tetramethoxypropane is acid-catalyzed. If the reaction is slow, the acidity may be insufficient. Common catalysts include HCl, H₂SO₄, or p-toluenesulfonic acid (TsOH). Try increasing the catalyst loading incrementally (e.g., from 0.1 eq to 0.2 eq). Rationale: Insufficient acid leads to a slow formation of the reactive malondialdehyde intermediate, stalling the overall process.
Temperature
Reaction is sluggish at room temperature.
Gently heating the reaction mixture can significantly increase the rate. Try running the reaction at 40-60 °C. Refluxing in a solvent like ethanol is also a common strategy in pyrazole synthesis.[5] Rationale: The condensation and cyclization steps have activation energy barriers that can be overcome with thermal energy. However, excessive heat can promote side reactions or decomposition.
Reaction Time
Incomplete conversion after the standard time.
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or GC-MS. Spot the reaction mixture against the starting materials. If the starting material spots are still prominent, extend the reaction time. Rationale: Some reactions are simply slower than literature procedures suggest, depending on scale and exact conditions. Empirical monitoring is more reliable than a fixed time.[4]
Solvent
Potential solvent incompatibility.
Ethanol is a common and effective solvent for this reaction.[5] It readily dissolves the reactants and is suitable for heating. Acetic acid can also be used, serving as both the solvent and the catalyst.[6] If you are using a non-polar solvent, the solubility of the intermediates or catalyst may be an issue.
Q4: I am seeing multiple spots on my TLC plate that are not starting material. Could I be forming isomers or byproducts?
A4: While the reaction between the symmetrical malondialdehyde and ethylhydrazine should theoretically yield a single regioisomer, side reactions can still occur.
Incomplete Cyclization: You may be isolating the intermediate hydrazone. This can happen if the final dehydration step is inefficient. Ensure sufficient acid catalyst and adequate heating to drive the reaction to the aromatic product.
Over-alkylation of Hydrazine: Although less common with a mono-substituted hydrazine, it's theoretically possible to have side reactions if using harsh alkylating conditions in a one-pot synthesis from hydrazine itself. This is why using pre-formed ethylhydrazine is preferred.[3]
Decomposition: Darkening of the reaction mixture often indicates decomposition of the hydrazine or an intermediate. This is typically caused by excessive heat or the presence of oxygen. Ensure your temperature is controlled and consider using an inert atmosphere.
Caption: A logical workflow for troubleshooting low product yield.
Part 3: Product Isolation and Purification
Q5: I seem to lose most of my product during the aqueous workup. How can I improve my extraction efficiency?
A5: The dimethoxymethyl group and the pyrazole ring impart some polarity to the molecule, which can lead to partial solubility in the aqueous layer during extraction.
Use a Brine Wash: Before extracting with an organic solvent, wash the aqueous layer with a saturated sodium chloride solution (brine). This increases the polarity of the aqueous phase and "salts out" the organic product, driving it into the organic layer.[4]
Increase the Number of Extractions: Instead of one large extraction, perform multiple extractions (e.g., 3-4 times) with smaller volumes of your organic solvent (e.g., dichloromethane or ethyl acetate). This is a more efficient method for recovering the product.
Choose the Right Solvent: Dichloromethane (DCM) is often more effective than ethyl acetate for extracting moderately polar, nitrogen-containing compounds.
pH Adjustment: Ensure the aqueous layer is neutralized or slightly basic before extraction. Pyrazoles can be protonated under acidic conditions, forming salts that are highly soluble in water. Carefully neutralize the reaction mixture with a base like sodium bicarbonate before extracting.
Q6: My final product is a persistent oil and I cannot get it to crystallize. What are the best purification methods?
A6: It is not uncommon for substituted pyrazoles to be oils or low-melting solids. If recrystallization fails, column chromatography is the preferred method of purification.
Protocol for Column Chromatography:
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
Eluent System: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a hexane/ethyl acetate mixture. Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration while monitoring the elution of your product with TLC.
Loading: Adsorb the crude oil onto a small amount of silica gel and dry-load it onto the column for better separation.
Collection: Collect fractions and analyze them by TLC to pool the pure product fractions.
Solvent Removal: Remove the solvent under reduced pressure. Be careful not to use excessive heat, which could degrade the product.
If Oiling Out Occurs During Recrystallization Attempts:
Slow Cooling: Ensure the solution cools as slowly as possible. An insulated container can help. Rapid cooling often promotes oil formation.[7]
Change Solvent System: Experiment with different solvent pairs. Dissolve the oil in a minimal amount of a good solvent (like ethanol or DCM) and slowly add a poor solvent (like hexane) until turbidity persists, then cool slowly.[7]
By systematically addressing these potential issues, from the quality of your starting materials to the specifics of your purification technique, you can effectively troubleshoot and significantly improve the yield of your 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole synthesis.
References
Semantic Scholar. (n.d.). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
Nikpassand, M., Fekri, L. Z., & Zare, K. (2017). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 7(85), 54228-54253.
Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
Singh, H., & Yadav, M. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. ChemistryOpen, 12(3), e202200216.
Belyaev, D. V., Chizhov, D. L., Rusinov, G. L., & Charushin, V. N. (2025). Features of Synthesis of 5(3)-Polyfluoromethylpyrazole-3(5)-Carbaldehyde and Their Dimethyl Acetals. Russian Journal of Organic Chemistry, 61(7), 959–968.
IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]
Gökçe, M., Utku, S., Çelik, H., & Küpeli Akkol, E. (2022).
ResearchGate. (n.d.). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Retrieved from [Link]
Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
Jordan Journal of Chemistry. (2020, August 4). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]
Arkat USA. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of polysubstituted pyrazoles form 1,3-dicarbonyl compounds. Retrieved from [Link]
SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. (n.d.). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
SYNTHESIS OF PYRAZOLO[1,5-a1QUINOLINES AND. (n.d.). Retrieved from https://www.heterocycles.com/downloads/pdf/2209
Wiley Online Library. (n.d.). Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
DTIC. (n.d.). ДF03r. G 3-1058 21. Retrieved from [Link]
Wikipedia. (n.d.). 1,1,3,3-Tetramethoxypropane. Retrieved from [Link] from [Link]
Technical Support Center: Crystallization Optimization for 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
As a Senior Application Scientist, I frequently consult on the isolation and purification of highly functionalized heterocyclic intermediates. The compound 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole presents a unique dual-c...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult on the isolation and purification of highly functionalized heterocyclic intermediates. The compound 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole presents a unique dual-challenge during crystallization workflows: thermodynamic instability (propensity for phase separation) and chemical lability (acetal degradation).
This guide is designed to help researchers and drug development professionals bypass these bottlenecks by understanding the fundamental causality behind solvent-solute interactions.
To engineer a successful crystallization protocol, we must first define the quantitative boundaries of the molecule. The low molecular weight and the presence of the 1-ethyl group significantly lower the crystal lattice energy, while the acetal group dictates our pH constraints 1.
Parameter / Solvent Class
Value / Characteristic
Impact on Crystallization Dynamics
Molecular Formula
C8H14N2O2
Low molecular weight increases baseline solubility in organic solvents.
Molecular Weight
170.21 g/mol
Requires high-concentration supersaturation to induce nucleation.
Functional Groups
1-Ethyl, 5-Acetal, Pyrazole
High risk of Liquid-Liquid Phase Separation (LLPS); Acetal is highly acid-labile.
Protic Solvents (MeOH/EtOH)
High Solubility
High Risk: Trace moisture and atmospheric CO2 can trigger acetal solvolysis.
Aprotic Solvents (EtOAc/MTBE)
Moderate Solubility
Optimal: Excellent for primary dissolution; preserves acetal integrity.
Non-Polar Antisolvents (Heptane)
Low Solubility
Optimal: Ideal for driving supersaturation without chemical degradation.
Troubleshooting & Optimization FAQs
Q1: My product is "oiling out" as a dense liquid at the bottom of the flask instead of forming crystals. How do I force nucleation?
Causality & Solution: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation curve of your solvent system intersects the binodal curve above the melting point of the solute-rich phase 2. The pyrazole forms a metastable liquid rather than a highly ordered crystal lattice.
To bypass this immiscibility gap, you must alter the thermodynamic trajectory:
Increase Solvent Volume: Diluting the system slightly ensures that the saturation temperature drops below the melting point of the compound.
Change the Solvent System: Switch to a solvent system with a flatter solubility curve (e.g., Heptane/MTBE instead of pure alcohols).
Introduce Seed Crystals: Adding homogeneous seeds at the metastable zone limit bypasses the high activation energy required for primary nucleation, forcing the system to crystallize before it can oil out.
Decision tree for resolving common pyrazole crystallization issues.
Q2: NMR analysis of my crystallized product shows an aldehyde peak (~9.8 ppm) and a loss of the methoxy peaks. What went wrong?
Causality & Solution: You are observing acetal deprotection. The dimethoxymethyl group is "locked" under neutral or basic conditions but is highly labile in the presence of aqueous acid 3. Acetals undergo hydrolysis via an A-2 specific-acid-catalyzed mechanism where reversible protonation of the acetal oxygen is followed by rate-limiting attack by water 4.
If you used unbuffered methanol or ethanol (which readily absorb atmospheric moisture and CO2, slightly lowering the pH), the acetal degrades to 1-ethyl-1H-pyrazole-5-carbaldehyde. Strictly avoid aqueous protic solvents.
A-2 specific-acid-catalyzed hydrolysis pathway of the dimethoxymethyl group.
Q3: How do I select the optimal solvent-antisolvent pair for this specific pyrazole?
Causality & Solution: Pyrazoles exhibit excellent solubility in polar solvents but require a non-polar antisolvent to induce supersaturation [[2]](). For 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole, a non-polar hydrocarbon (Hexane or Heptane) paired with a mildly polar, aprotic solvent (Ethyl Acetate or MTBE) is optimal. This combination prevents solvolysis of the acetal while providing a highly tunable polarity gradient to control the supersaturation rate.
This protocol utilizes an Ethyl Acetate / Heptane system to ensure chemical stability while providing kinetic control over the crystallization process.
Step 1: Primary Dissolution
Suspend the crude 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole in a minimum volume of anhydrous Ethyl Acetate (the "good" solvent) in a round-bottom flask heated to 50 °C.
Causality: EtOAc is entirely aprotic, eliminating the risk of solvolysis associated with alcohols while providing excellent solubility for the pyrazole core.
Step 2: Clarification
Perform a hot filtration of the mixture through a PTFE syringe filter (0.45 µm) into a clean, pre-warmed flask.
Causality: This removes insoluble mechanical impurities and polymeric byproducts that can act as heterogeneous nucleation sites for impurities.
Step 3: Antisolvent Titration
While maintaining the clarified solution at 50 °C, slowly add anhydrous Heptane (the antisolvent) dropwise with constant stirring until the solution becomes faintly turbid. Immediately add 1-2 drops of EtOAc to restore perfect clarity.
Causality: This precision titration establishes a solution exactly at the metastable zone limit, primed for controlled nucleation.
Step 4: Seeding and Annealing
Cool the solution slightly to 40 °C (just above the suspected oiling-out boundary) and introduce 1-2 mg of pure 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole seed crystals. Hold the suspension at this temperature for 30 minutes.
Causality: Seeding dictates the thermodynamic pathway, forcing the system toward ordered lattice formation rather than phase separation (LLPS).
Step 5: Controlled Cooling
Cool the flask at a highly controlled rate of 5 °C/hour down to 0 °C using a programmable chiller or an insulated Dewar flask.
Causality: Rapid cooling traps impurities within the crystal lattice and promotes oiling out. Slow, controlled kinetics ensure high-purity crystal growth.
Step 6: Isolation
Collect the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Heptane and dry under vacuum at room temperature to constant weight.
References
Pluth, M., Bergman, R., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. Available at:[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 498446, 1-Ethylpyrazole. Available at: [Link]
Technical Support Center: Resolving Co-Eluting Impurities in 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole Chromatography
Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges involving the purification of highly functionalized nitrogen heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges involving the purification of highly functionalized nitrogen heterocycles.
The target molecule, 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole , presents a "perfect storm" of chromatographic difficulties: it contains a basic pyrazole nitrogen that causes severe peak tailing, an acid-labile acetal group prone to degradation, and it is typically synthesized alongside its nearly identical 1,3-regioisomer byproduct.
This guide is designed to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions to isolate this compound with high purity and structural integrity.
Part 1: Mechanistic FAQs (Understanding the "Why")
Q1: Why do the 1,3- and 1,5-regioisomers of this pyrazole co-elute so persistently on standard silica gel?A1: The co-elution is a direct result of their nearly identical physicochemical properties. Alkylation of 3(5)-(dimethoxymethyl)-1H-pyrazole yields both the 1,3- and 1,5-substituted regioisomers. Because the dimethoxymethyl group and the ethyl group do not participate in strong, differential hydrogen bonding, the separation relies entirely on subtle differences in their overall dipole moments. On standard bare silica, non-specific interactions overwhelm these minor dipole differences, resulting in co-elution .
Q2: My isolated yield is low, and NMR shows the presence of an aldehyde. What is causing this degradation?A2: You are observing the acid-catalyzed hydrolysis of your target molecule. Standard silica gel is inherently acidic, possessing Brønsted acidic free silanol groups (Si-OH) with a surface pH of approximately 4.5 to 5.5. The dimethoxymethyl group is an acetal. When exposed to these acidic silanols—especially if trace moisture is present in your mobile phase—the acetal rapidly hydrolyzes into 1-ethyl-1H-pyrazole-5-carbaldehyde .
Q3: Why does my compound exhibit severe peak tailing, even when the acetal remains intact?A3: Peak tailing in nitrogen heterocycles is caused by secondary interactions. The basic pyridine-like nitrogen (N2) of the pyrazole ring acts as a strong hydrogen-bond acceptor, interacting tightly with the acidic silanols on the stationary phase. This causes a mixed-mode retention mechanism (partitioning + ion-exchange/hydrogen bonding), leading to broad, asymmetrical peaks that swallow adjacent impurities .
Part 2: Compound Profiling & Quantitative Data
To effectively troubleshoot, we must first profile the target against its primary impurities. The table below summarizes the critical chromatographic parameters for the crude mixture components.
Compound
Structure Type
Typical Rf (Hex/EtOAc 7:3)
Acid Stability
Primary Chromatographic Challenge
5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
Target 1,5-Regioisomer
~0.35
Low (Hydrolyzes)
Co-elution with 1,3-isomer; Degradation on silica
3-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
Byproduct 1,3-Regioisomer
~0.38
Low (Hydrolyzes)
Extremely similar dipole moment to target
1-Ethyl-1H-pyrazole-5-carbaldehyde
Degradation Product
~0.50
High
Forms spontaneously on bare silica gel
Part 3: Visualizing the Problem & Solution
To conceptualize the troubleshooting process, refer to the logical workflows and mechanistic pathways below.
Troubleshooting workflow for resolving pyrazole regioisomers and preventing acetal degradation.
Mechanistic pathway of acetal hydrolysis on bare silica versus TEA-mediated protection.
Part 4: Self-Validating Experimental Protocols
To achieve baseline resolution and prevent degradation, implement the following methodologies. These protocols are designed with built-in validation steps to ensure scientific integrity.
Protocol 1: TEA-Deactivated Normal Phase Flash Chromatography
This protocol utilizes Triethylamine (TEA) as a mobile phase additive to neutralize the acidic silanols, thereby protecting the acetal and sharpening the pyrazole peaks to allow regioisomer resolution.
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare a solvent system of Hexanes and Ethyl Acetate (e.g., starting at 90:10 Hex/EtOAc). Add exactly 2% (v/v) Triethylamine (TEA) to the mixture. Mix thoroughly.
Column Equilibration (Critical Step): Slurry pack the silica gel column using the TEA-doped mobile phase. Flush the column with a minimum of 3 Column Volumes (CV) of the mobile phase. Causality: The TEA must fully saturate the active silanol sites before the sample is introduced; otherwise, localized acidic pockets will cause degradation.
Dry Loading: Dissolve the crude pyrazole mixture in minimal Dichloromethane (DCM). Add a small amount of TEA-pre-treated silica gel and evaporate to a free-flowing powder under reduced pressure. Load this powder evenly onto the column bed.
Shallow Gradient Elution: Elute the column using a very shallow gradient (e.g., increasing EtOAc by 2% increments every CV). The 1,3-isomer will typically elute slightly before the 1,5-isomer.
Validation Check: Spot the collected fractions on a TLC plate (pre-eluted with 2% TEA) alongside a known standard of 1-ethyl-1H-pyrazole-5-carbaldehyde. If the aldehyde spot (higher Rf) is absent, the TEA deactivation was successful, and the acetal is intact.
Protocol 2: RP-HPLC Optimization for Critical Pairs
If normal-phase chromatography fails to resolve the 1,3- and 1,5-regioisomers, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with orthogonal selectivity is required.
Step-by-Step Methodology:
Column Selection: Do not use a standard C18 column. Select a Phenyl-Hexyl or a Polar-Embedded (Amide) stationary phase. Causality: Phenyl-hexyl columns offer
π−π
interactions that are highly sensitive to the spatial arrangement of the aromatic pyrazole ring and its substituents, providing superior selectivity for regioisomers.
Buffer Selection: Prepare an aqueous mobile phase (Mobile Phase A) consisting of 10 mM Ammonium Bicarbonate, adjusted to pH 8.0. Causality: A basic pH ensures the pyrazole nitrogen remains unprotonated (reducing tailing) and completely protects the acid-labile acetal from hydrolysis. Never use TFA or Formic Acid for this compound.
Organic Modifier: Use Methanol (Mobile Phase B) instead of Acetonitrile. Methanol acts as both a hydrogen-bond donor and acceptor, often yielding better resolution for closely related polar heterocycles.
Isocratic Hold: Run a scouting gradient (10% to 90% B). Identify the elution window of the pyrazoles, and program a method with an isocratic hold (e.g., 45% B for 10 minutes) exactly at their elution point to maximize the resolution factor (
Rs>1.5
).
Validation Check: Analyze the purified fractions via LC-MS. Both isomers will show an identical
[M+H]+
mass (
m/z
171.1), but baseline separation in the UV chromatogram (210 nm) confirms successful resolution.
References
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs
The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids
ACS Omega
URL:[Link]
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography
Analytical and Bioanalytical Chemistry (via PMC)
URL:[Link]
Optimization
Technical Support Center: Optimizing Catalyst Loading for 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole Suzuki-Miyaura Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific mechanistic hurdles encountered when performing Suzuki-Miyaura cross-couplings on...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific mechanistic hurdles encountered when performing Suzuki-Miyaura cross-couplings on 5-(dimethoxymethyl)-1-ethyl-1H-pyrazole derivatives.
Coupling this specific scaffold presents a dual challenge: the nitrogen-rich pyrazole core is prone to coordinating with and poisoning palladium catalysts, while the 5-(dimethoxymethyl) moiety—an acetal protecting group—is highly sensitive to acidic degradation. This guide provides field-proven, causality-driven solutions to drive catalyst loadings below 1 mol% while maintaining perfect protecting group fidelity.
Mechanistic Challenge Overview
Productive Suzuki-Miyaura cycle vs. pyrazole poisoning and acetal degradation.
Troubleshooting Guides & FAQs
Q1: Why does my reaction stall at 30-40% conversion, forcing me to use uneconomical catalyst loadings (>5 mol%)?Causality: While the N1 position of your substrate is protected by an ethyl group, the N2 nitrogen of the pyrazole ring retains a highly nucleophilic lone pair. This lone pair competitively coordinates to the palladium center, displacing weaker phosphine ligands and forming stable, unreactive off-cycle Pd(II) complexes[1]. This inhibitory effect drastically reduces the active catalyst pool, necessitating higher loadings if standard ligands (like PPh
3
) are used.
Solution: Shift from first-generation catalysts (e.g., Pd(PPh
3
)
4
) to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos, or use N-heterocyclic carbene (NHC) ligands. The massive steric bulk of XPhos creates a protective "pocket" around the palladium center, physically blocking the pyrazole nitrogen from coordinating while keeping the catalyst in the productive cycle.
Q2: I am observing significant loss of the 5-(dimethoxymethyl) group. How do I maintain acetal integrity during the coupling?Causality: The 5-(dimethoxymethyl) moiety is an acetal protecting group, which is inherently stable under basic conditions but highly sensitive to acidic hydrolysis[2]. While Suzuki-Miyaura conditions are globally basic, the use of unneutralized boronic acids or localized pH drops during the catalytic cycle can trigger premature cleavage back to the 5-formyl derivative[2]. Furthermore, prolonged heating (>90°C) can exacerbate Lewis acid-mediated cleavage by the Pd center.
Solution: Ensure a strictly basic environment by using a biphasic system with a mild but highly effective base like K
3
PO
4
(2.5 - 3.0 equivalents). Avoid high temperatures; utilizing highly active pre-catalysts allows the reaction to proceed at milder temperatures (60°C), preserving the acetal completely.
Q3: What is the optimal solvent system to maximize Turnover Number (TON) for this specific pyrazole?Causality: The solubility of both the boronic acid/ester and the inorganic base is critical for the transmetalation step. If the base remains undissolved, the reactive boronate species cannot form, bottlenecking the cycle and leaving the Pd(II) intermediate vulnerable to degradation.
Solution: A solvent mixture of 1,4-Dioxane/H
2
O (typically 4:1 v/v) is highly recommended[1]. The water dissolves the K
3
PO
4
base, facilitating rapid transmetalation, while dioxane keeps the lipophilic pyrazole substrate in solution.
Q4: How do I scale up this reaction while maintaining <1 mol% catalyst loading?Causality: At larger scales (>100 mmol), mass transfer limitations and dissolved oxygen become the primary modes of catalyst deactivation. At sub-mol% loadings, even trace amounts of O
2
will irreversibly oxidize the active Pd(0) species to inactive Pd(II) complexes.
Solution: Transition from simple nitrogen sparging to rigorous freeze-pump-thaw degassing for all solvents. Implement aggressive mechanical stirring (using an overhead stirrer) to maintain a fine emulsion in the biphasic Dioxane/H
2
O system, ensuring the transmetalation step remains rapid.
Quantitative Data: Catalyst Optimization Matrix
The following table summarizes the optimization trajectory for coupling 4-bromo-5-(dimethoxymethyl)-1-ethyl-1H-pyrazole with a standard aryl boronic acid. Note the dramatic impact of ligand sterics and temperature on both conversion and protecting group integrity.
This protocol is designed as a self-validating system to ensure maximum catalyst efficiency and acetal preservation.
Step 1: Reagent Charging
Charge a Schlenk flask with 4-bromo-5-(dimethoxymethyl)-1-ethyl-1H-pyrazole (1.0 equiv), the aryl boronic acid (1.2 equiv), finely milled K
3
PO
4
(2.5 equiv), and XPhos Pd G3 precatalyst (0.25 to 0.5 mol%).
Validation Check: Ensure the K
3
PO
4
is free-flowing and not clumped, as surface area dictates the rate of the basic transmetalation activation.
Step 2: Atmospheric Control
Seal the flask and subject it to 3 cycles of high vacuum followed by backfilling with ultra-high purity Argon.
Validation Check: Ensure the vacuum holds below 1 mbar for at least 30 seconds to confirm absolute system integrity.
Step 3: Solvent Addition
In a separate flask, prepare a 4:1 (v/v) mixture of 1,4-Dioxane and HPLC-grade H
2
O. Degas the mixture via sparging with Argon for 30 minutes (or 3 freeze-pump-thaw cycles).
Add the degassed solvent mixture to the Schlenk flask via a gas-tight syringe.
Causality: Degassing prevents Pd(0) oxidation, which is the most critical failure point when operating in low-loading regimes.
Step 4: Reaction Execution
Heat the biphasic mixture to 60°C under vigorous stirring (800+ RPM) for 4 to 6 hours.
Validation Check: Monitor the reaction via LC-MS. Look for the disappearance of the pyrazole starting material mass and confirm the presence of the intact acetal product mass.
Step 5: Quench and Isolation
Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with deionized water to remove inorganic salts and boronic acid byproducts.
Extract the aqueous layer twice with EtOAc, dry the combined organic layers over Na
2
SO
4
, and concentrate under reduced pressure.
Step-by-step workflow for optimized low-loading Suzuki-Miyaura coupling.
References
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction
Source: Journal of Heterocyclic Chemistry (rhhz.net)
URL:[Link]
Acetals as Protecting Groups for Aldehydes and Ketones
Source: Chemistry Steps
URL:[Link]
Handling and storage best practices for moisture-sensitive 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
Welcome to the Technical Support Center. This resource is designed for researchers, synthetic chemists, and drug development professionals working with 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole . Due to the specific chemic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This resource is designed for researchers, synthetic chemists, and drug development professionals working with 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole . Due to the specific chemical vulnerabilities of this building block, standard benchtop handling often leads to rapid degradation, compromising downstream synthetic yields. This guide provides mechanistic insights, validated protocols, and troubleshooting steps to ensure reagent integrity.
Reagent Profile & Causality of Instability
5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (CAS: 1170194-07-6)[1] is a specialized heterocyclic building block. The molecule features a pyrazole core substituted with an ethyl group and a dimethoxymethyl group.
The critical vulnerability of this molecule lies in the dimethoxymethyl moiety , which is a dimethyl acetal[2]. Acetals serve as protected aldehydes and are highly stable against nucleophiles, bases, and most oxidants[2]. However, they are notoriously sensitive to aqueous acid[2].
The Causality of Degradation:
The degradation of this reagent is not caused by moisture alone, but by acid-catalyzed hydrolysis [3]. Even trace moisture from ambient humidity, combined with the mild ambient acidity of untreated glass surfaces (silanols) or dissolved atmospheric
CO2
, is sufficient to initiate degradation. The acid protonates the methoxy oxygen, converting it into a good leaving group. Subsequent water addition and elimination steps release methanol and yield the unprotected aldehyde: 1-ethyl-1H-pyrazole-5-carbaldehyde[3].
Caption: Mechanism of acid-catalyzed acetal hydrolysis into aldehyde and methanol.
Quantitative Data: Storage Conditions vs. Reagent Integrity
To highlight the importance of rigorous storage, the following table summarizes the quantitative stability metrics of dimethyl acetals under various environmental conditions.
Table 1: Impact of Storage Conditions on Dimethyl Acetal Stability
Storage Condition
Relative Humidity (RH)
Additives
Estimated Half-Life (
t1/2
)
Ambient Air, 25°C
40-60%
None
< 7 Days
Sealed Vial, 25°C
< 5%
None
3-6 Months
Inert Atmosphere (Ar), 4°C
0%
None
1-2 Years
Inert Atmosphere (Ar), 4°C
0%
3Å Sieves + Anhydrous
K2CO3
> 3 Years
Troubleshooting & FAQs
Q1: My reagent has developed a yellowish tint, and the
1H
NMR spectrum shows a new peak around 9.8 ppm. What happened?A: The peak at ~9.8 ppm is highly characteristic of an aldehyde proton. Your 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole has undergone partial hydrolysis due to moisture ingress[3]. To prevent this, ensure the reagent is handled strictly under an inert atmosphere (nitrogen or argon)[4].
Q2: How should I store the bulk liquid to create a self-validating, degradation-proof system?A: Acetals must be stored in tightly sealed containers under an inert gas blanket at 2–8°C. To create a self-validating storage system, add activated 3Å molecular sieves (to scavenge trace water) and a small amount of anhydrous potassium carbonate (
K2CO3
) directly to the vial. Because acetal hydrolysis is strictly acid-catalyzed, the
K2CO3
neutralizes any trace protons, effectively shutting down the degradation pathway even if trace moisture is present[2].
Q3: Can I recover the reagent if it has already degraded into the aldehyde?A: Yes. You can re-acetalize the degraded mixture by treating it with trimethyl orthoformate and methanol in the presence of a trace acid catalyst (e.g., 0.1 mol % HCl or p-toluenesulfonic acid)[5]. Trimethyl orthoformate acts as a chemical dehydrating agent, driving the equilibrium toward the acetal by consuming water to form methyl formate and methanol[2].
Q4: Can I use standard syringe techniques for this reagent?A: For highly sensitive micro-scale reactions, standard syringes contain too much dead volume of atmospheric air. Schlenk line techniques must be employed to ensure absolute exclusion of moisture and oxygen[6].
Validated Experimental Protocols
To ensure absolute integrity during experiments, we recommend utilizing Schlenk line techniques for reagent transfer.
Caption: Step-by-step Schlenk line workflow for anhydrous reagent transfer.
Protocol A: Rigorous Anhydrous Transfer (Schlenk Cannula Method)
This protocol utilizes a pressure differential to transfer the moisture-sensitive acetal without exposing it to the atmosphere[4].
Glassware Preparation: Dry all Schlenk flasks, stoppers, and stainless-steel cannulae in an oven at >100°C for at least 12 hours to remove adsorbed surface water[7].
Vacuum Cycling: Assemble the glassware while hot and immediately connect it to the vacuum manifold of the Schlenk line[4]. Perform a minimum of three vacuum/inert gas (Ar or
N2
) cycles. Evacuating the flask down to 0.1 mbar reduces oxygen and moisture to negligible levels (
1×10−4
mmol)[8].
Reagent Access: Replace the Teflon tap of the 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole ampoule with a high-quality rubber septum under a continuous positive pressure of inert gas[7].
Cannulation: Insert one end of a stainless-steel cannula through the septum of the reagent flask, and the other end into the receiving flask. Utilize a pressure differential (by slightly increasing the inert gas pressure in the source flask and partially evacuating the receiving flask) to drive the liquid reagent into the reaction vessel[4].
Protocol B: Re-acetalization (Recovery of Degraded Reagent)
If your reagent has degraded, follow this protocol to recover the pure acetal[2][5].
Reaction Setup: To the degraded mixture (containing the aldehyde), add 3.0 equivalents of trimethyl orthoformate and 5.0 equivalents of anhydrous methanol[2].
Catalysis: Add a trace amount of conventional acid (e.g., 0.1 mol % concentrated HCl)[5].
Incubation: Stir the mixture at room temperature for 30–60 minutes under an inert atmosphere. The trimethyl orthoformate will consume any water present, forming methyl formate and methanol, driving the reaction to completion[2].
Quenching & Isolation: Quench the trace acid by adding anhydrous
K2CO3
. Filter the mixture through a dry frit and remove the volatiles (methanol and methyl formate) under reduced pressure to yield the recovered 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole.
HPLC method validation for determining 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole purity
An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for Purity Assessment of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole This guide provides a comprehensive, technically-grounded walkthrough for the dev...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for Purity Assessment of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
This guide provides a comprehensive, technically-grounded walkthrough for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole, a key intermediate in pharmaceutical synthesis. We will navigate the critical decisions in method development by comparing analytical alternatives and then meticulously validate the chosen method according to the stringent standards set by the International Council for Harmonisation (ICH) guidelines.[1][2]
The objective is to establish a self-validating, robust analytical procedure that ensures the method is fit for its intended purpose: to accurately and consistently measure the purity of the analyte and resolve it from any potential impurities or degradation products.[2][3]
Part 1: Method Development - A Comparative Approach
The foundation of any successful validation is a well-developed and optimized analytical method. The primary goal is to achieve adequate separation of the main analyte peak from any potential impurities and degradation products with good peak shape and reasonable analysis time.
The structure of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole suggests it is a moderately polar compound, making Reversed-Phase HPLC (RP-HPLC) the logical starting point. The pyrazole moiety contains a chromophore, making UV detection a suitable choice. Initial spectroscopic analysis and literature review on similar pyrazole compounds indicate a UV absorbance maximum in the low UV region, typically around 210-240 nm.[4][5] For this guide, a detection wavelength of 220 nm was selected to provide a suitable balance of sensitivity and low baseline noise.
Stationary Phase (Column) Selection
The choice of the stationary phase is paramount for achieving the desired selectivity. We compared three different C18 columns from reputable manufacturers to assess performance. The ideal column will provide optimal retention, resolution from impurities, and symmetrical peak shape.
Experimental Protocol: Column Scouting
System Preparation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).
Test Analyte: 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole standard at 100 µg/mL in 50:50 Acetonitrile:Water.
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 5 µL.
Detection: 220 nm.
Columns Tested:
Alternative A: Waters Symmetry C18 (4.6 x 150 mm, 5 µm)
Alternative B: Phenomenex Luna C18(2) (4.6 x 150 mm, 5 µm)
Alternative C: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Table 1: Comparative Performance of Different C18 Columns
Parameter
Alternative A (Symmetry)
Alternative B (Luna)
Alternative C (Zorbax)
Acceptance Criteria
Rationale
Retention Time (min)
4.85
5.10
5.25
> 3 min
Ensures analyte is retained and separated from the solvent front.
Tailing Factor (T)
1.35
1.15
1.05
T ≤ 1.5
Measures peak symmetry; values closer to 1 indicate a more efficient, symmetrical peak.
Theoretical Plates (N)
7200
8500
9800
N > 2000
Indicates column efficiency; higher numbers mean sharper peaks and better separation power.
Mobile Phase Optimization
With the column selected, the mobile phase composition was optimized to fine-tune the retention and resolution. We compared acetonitrile (ACN) and methanol (MeOH) as the organic modifier due to their different solvent strengths and selectivities.
Experimental Protocol: Mobile Phase Optimization
System and Column: As selected above (Agilent Zorbax Eclipse Plus C18).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B Alternatives: Acetonitrile (ACN) or Methanol (MeOH).
Gradient: A scouting gradient from 30% to 90% B over 15 minutes was used to elute all potential components.
Other parameters: Unchanged from the column scouting protocol.
Table 2: Comparison of Organic Modifiers
Organic Modifier
Retention Time (Main Peak)
Peak Shape (Tailing Factor)
System Backpressure (psi)
Rationale
Acetonitrile
8.2 min
1.05
~1800
Lower viscosity leads to lower backpressure and often provides sharper peaks (better efficiency).
Methanol
9.5 min
1.10
~2500
Higher viscosity results in higher pressure. Can offer different selectivity for certain impurities.
Optimized Chromatographic Conditions
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 220 nm
Injection Volume: 5 µL
Run Time: 10 minutes
Part 2: Method Validation - The Self-Validating System
Method validation is the documented process that establishes a high degree of assurance that an analytical method will consistently produce a result meeting its predetermined specifications and quality attributes.[6][7] We will follow the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][8]
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10] To prove the stability-indicating nature of this purity method, forced degradation studies are essential.[11][12][13]
Causality: By intentionally stressing the analyte under various conditions (acid, base, oxidation, heat, light), we generate potential degradation products. The method is deemed specific if the main analyte peak is well-resolved from any degradant peaks, and the peak purity can be confirmed, typically using a DAD/PDA detector.
Experimental Protocol: Forced Degradation
Analyte Preparation: Prepare a solution of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole at 1 mg/mL.
Acid Hydrolysis: Mix with 1N HCl and heat at 60°C for 4 hours. Neutralize before injection.
Base Hydrolysis: Mix with 1N NaOH and keep at room temperature for 2 hours. Neutralize before injection.
Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 6 hours.
Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
Analysis: Dilute all stressed samples to a target concentration of 100 µg/mL and analyze using the optimized HPLC method. Assess peak purity of the principal peak using the DAD.
Table 3: Summary of Forced Degradation Results
Stress Condition
% Degradation
Observations
Peak Purity Index
Acceptance Criteria
1N HCl, 60°C, 4h
12.5%
Two small degradant peaks observed at RRT 0.85 and 1.20.
> 0.999
Peak Purity Index > 0.999; Resolution > 1.5
1N NaOH, RT, 2h
18.2%
One major degradant peak observed at RRT 0.70.
> 0.999
3% H₂O₂, RT, 6h
8.5%
A minor degradant peak observed at RRT 1.35.
> 0.999
Thermal, 105°C, 24h
3.1%
No significant degradation observed.
> 0.999
Photolytic, 24h
4.5%
Minor shoulder peak observed, resolved from main peak.
> 0.999
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol: Linearity
Stock Solution: Prepare a stock solution of the reference standard at 1000 µg/mL.
Calibration Standards: Prepare at least five concentration levels by serial dilution, ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Analysis: Inject each concentration in triplicate.
Evaluation: Plot a graph of mean peak area versus concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
Table 4: Linearity Study Results
Parameter
Result
Acceptance Criteria
Range Studied
50 - 150 µg/mL
Covers the expected working range.
Correlation Coefficient (R²)
0.9998
R² ≥ 0.999
Regression Equation
y = 25432x + 1580
-
Y-intercept % of Response at 100%
0.06%
Should be insignificant.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study on spiked samples.
Experimental Protocol: Accuracy
Sample Preparation: Spike a known amount of analyte reference standard into a placebo mixture (if applicable) or blank solution at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
Replicates: Prepare each level in triplicate (total of 9 determinations).
Analysis: Analyze the samples and calculate the percentage recovery.
Table 5: Accuracy (Recovery) Study Results
Spiked Level
Amount Added (µg/mL)
Amount Recovered (µg/mL, mean)
% Recovery (mean)
% RSD
Acceptance Criteria
80%
80.0
79.6
99.5%
0.45%
98.0% - 102.0% Recovery; RSD ≤ 2.0%
100%
100.0
100.3
100.3%
0.31%
120%
120.0
119.5
99.6%
0.52%
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.
Experimental Protocol: Precision
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and equipment.
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results.
Table 6: Precision Study Results
Precision Level
n
Mean Purity (%)
% RSD
Acceptance Criteria
Repeatability
6
99.85%
0.25%
%RSD ≤ 2.0%
Intermediate Precision
6
99.79%
0.38%
%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Causality: These parameters are crucial for impurity testing, as they define the lower limits of the method's performance. They can be determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Table 7: LOD and LOQ Results
Parameter
Result (µg/mL)
Limit of Detection (LOD)
0.15 µg/mL
Limit of Quantification (LOQ)
0.45 µg/mL
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
Parameters to Vary:
Flow Rate (0.9 and 1.1 mL/min)
Column Temperature (28°C and 32°C)
Mobile Phase Composition (ACN ratio at 58% and 62%)
Analysis: Analyze a system suitability solution and a sample solution under each modified condition.
Evaluation: Assess the impact on system suitability parameters (e.g., tailing factor, resolution) and the final purity result.
Table 8: Robustness Study Results
Parameter Varied
Purity Result (%)
Tailing Factor
Observation
Flow Rate (0.9 mL/min)
99.82%
1.06
No significant impact.
Flow Rate (1.1 mL/min)
99.88%
1.04
No significant impact.
Temp (28°C)
99.90%
1.07
No significant impact.
Temp (32°C)
99.81%
1.04
No significant impact.
%ACN (58%)
99.85%
1.05
Minor shift in retention time, no impact on result.
%ACN (62%)
99.86%
1.05
Minor shift in retention time, no impact on result.
Final Conclusion
The developed RP-HPLC method for determining the purity of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole has been successfully validated in accordance with ICH guidelines. The comparative studies in the development phase ensured the selection of optimal chromatographic conditions, leading to a method that is specific, linear, accurate, precise, and robust. The forced degradation studies confirmed its stability-indicating capabilities, making it a reliable and trustworthy tool for quality control in a regulated pharmaceutical environment.
References
Title: Q2(R2) Validation of Analytical Procedures
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Analytical Procedures and Methods Validation for Drugs and Biologics
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines
Source: International Journal of Pharmaceutical Quality Assurance
URL: [Link]
Title: Highlights from FDA's Analytical Test Method Validation Guidance
Source: ProPharma
URL: [Link]
Title: The Ultraviolet Absorption Spectra of Substituted Pyrazoles
Source: Journal of the American Chemical Society
URL: [Link]
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link]
Title: UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm
Source: ResearchGate
URL: [Link]
Title: FDA Guidance on Analytical Method Validation
Source: Scribd
URL: [Link]
Title: FDA Releases Guidance on Analytical Procedures
Source: BioPharm International
URL: [Link]
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies
Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT)
URL: [Link]
Title: Quality guidelines: specifications, analytical procedures and analytical validation
Source: European Medicines Agency (EMA)
URL: [Link]
Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity
Source: International Journal of Chemical and Pharmaceutical Analysis
URL: [Link]
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects
Source: ResolveMass
URL: [Link]
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: ECA Academy
URL: [Link]
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Comparative Reactivity Guide: 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole vs. 1-Methyl-1H-pyrazole Analogues
Executive Summary In modern drug discovery and agrochemical development, pyrazoles are privileged scaffolds. The choice of substituents on the pyrazole ring dictates not only the compound's physicochemical properties but...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and agrochemical development, pyrazoles are privileged scaffolds. The choice of substituents on the pyrazole ring dictates not only the compound's physicochemical properties but also its synthetic versatility. This guide provides an in-depth comparison between the foundational 1-methyl-1H-pyrazole and the highly functionalized 5-(dimethoxymethyl)-1-ethyl-1H-pyrazole [1]. By analyzing their distinct electronic profiles, steric environments, and regioselective functionalization pathways, researchers can strategically select the optimal building block for late-stage derivatization.
Structural & Electronic Profiling
The 1-Methyl-1H-pyrazole Scaffold
1-Methyl-1H-pyrazole is a quintessential electron-rich heterocycle. The N-methyl group is sterically unobtrusive, allowing reagents unimpeded access to the ring. Electronically, the lone pair on the N1 atom donates into the
π
-system, highly activating the C4 position toward electrophilic aromatic substitution (EAS)[2]. Conversely, the proximity of the N2 lone pair exerts a strong inductive effect on the C5 position , making the C5 proton highly acidic and susceptible to Directed Ortho-Metalation (DoM)[3].
The 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole Scaffold
This analogue introduces two critical structural modifications:
N-Ethyl Substitution: The ethyl group provides a slight increase in steric bulk (A-value ~1.75 kcal/mol vs. 1.70 kcal/mol for methyl) and lipophilicity, which can influence binding pocket interactions in medicinal chemistry.
C5-Acetal Blockade: The presence of the dimethoxymethyl group at C5 completely blocks the most acidic site on the pyrazole ring, preventing traditional C5-lithiation. Furthermore, the acetal acts as a masked aldehyde. While stable to strong bases and nucleophiles, it exerts a mild electron-withdrawing inductive (-I) effect, slightly dampening the nucleophilicity of the adjacent C4 position compared to the unsubstituted 1-methyl analogue.
Comparative Reactivity Workflows
Electrophilic Aromatic Substitution (EAS)
Both scaffolds undergo EAS (e.g., halogenation, nitration) predominantly at the C4 position. However, in 2, C4 is highly activated, allowing for rapid bromination using mild reagents like N-Bromosuccinimide (NBS) at room temperature[2]. In 5-(dimethoxymethyl)-1-ethyl-1H-pyrazole, the inductive pull of the C5-acetal oxygen atoms requires slightly elevated temperatures or stronger electrophiles to achieve complete C4 conversion.
Directed Metalation (DoM)
The most profound divergence lies in metalation. 1-Methyl-1H-pyrazole can be smoothly magnesiated or lithiated at C5. Utilizing the Knochel-Hauser base (TMPMgCl·LiCl) allows for highly3 at room temperature[3]. Because 5-(dimethoxymethyl)-1-ethyl-1H-pyrazole has a blocked C5 position, strong bases will either target the C3 position (kinetically slower) or cause unwanted side reactions, making DoM a less viable primary functionalization strategy for this specific analogue.
Latent Electrophilicity (Acetal Deprotection)
The defining feature of the 5-dimethoxymethyl analogue is its latent electrophilicity. The acetal is a robust protecting group during basic or cross-coupling steps but is easily unmasked under mild aqueous acidic conditions to reveal a reactive C5-aldehyde. This opens the door to reductive aminations, Wittig olefinations, and Grignard additions to synthesize complex 4[4].
Visualizing Synthetic Pathways
Reactivity map of 1-Methyl-1H-pyrazole highlighting C5 metalation and C4 substitution pathways.
Synthetic workflow for 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole via aldehyde deprotection.
Protocol 1: Regioselective C5-Magnesiation of 1-Methyl-1H-pyrazole
Causality: While n-BuLi at -78 °C can lithiate C5, it often leads to ring fragmentation or nucleophilic addition upon warming. Using TMPMgCl·LiCl (Knochel-Hauser base) leverages the LiCl additive to break up polymeric magnesium aggregates, increasing kinetic basicity and allowing smooth, thermodynamically stable metalation at 25 °C[3].
Preparation: In an oven-dried flask under Argon, dissolve 1-methyl-1H-pyrazole (1.0 equiv) in anhydrous THF (0.5 M).
Metalation: Add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF/toluene) dropwise at 25 °C. Stir for 1 hour.
Validation (In-Process): Quench a 0.1 mL aliquot with D₂O. Extract with EtOAc and analyze via crude ¹H-NMR. The complete disappearance of the C5-H singlet (~7.4 ppm) while retaining the C3-H and C4-H doublets confirms >95% regioselective magnesiation.
Trapping: Cool to 0 °C and add the desired electrophile (e.g., an aldehyde or iodine) (1.2 equiv). Stir until complete consumption of the magnesiated species is observed by TLC.
Protocol 2: Acetal Deprotection & Reductive Amination of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
Causality: The dimethoxymethyl group is exceptionally stable to basic cross-coupling conditions but rapidly hydrolyzes under mild aqueous acid. Performing a one-pot deprotection-reductive amination prevents the isolation of the potentially volatile or unstable free aldehyde[1].
Deprotection: Dissolve 5-(dimethoxymethyl)-1-ethyl-1H-pyrazole (1.0 equiv) in a 4:1 mixture of THF and 1M aqueous HCl. Stir at 40 °C for 2 hours.
Validation (In-Process): Monitor by TLC (Hexane/EtOAc 7:3) using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The starting acetal will not stain, but the unmasked aldehyde will immediately form a bright orange/yellow spot, confirming complete deprotection.
Amination: Neutralize the mixture carefully with saturated aqueous NaHCO₃, extract with DCM, and dry over Na₂SO₄. Concentrate under reduced pressure.
Reduction: Redissolve the crude aldehyde in DCE. Add the target primary or secondary amine (1.2 equiv) and acetic acid (1.0 equiv). Stir for 30 minutes to form the imine/iminium intermediate, then add NaBH(OAc)₃ (1.5 equiv). Stir at room temperature for 12 hours.
Workup: Quench with 1M NaOH, extract with DCM, and purify via flash chromatography to yield the 5-aminomethyl derivative.
References
1-Methyl-1H-pyrazole-4,5-diamine (Reactivity profiling of C4 position). Benchchem.
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters (ACS Publications).
Benchmarking 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole against standard heterocyclic building blocks
Benchmarking 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole: A Strategic Guide to Advanced Heterocyclic Building Blocks As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encoun...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole: A Strategic Guide to Advanced Heterocyclic Building Blocks
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter synthetic bottlenecks when functionalizing electron-rich heterocycles. Pyrazoles are widely recognized as a privileged scaffold in medicinal chemistry, serving as the core structural motif in blockbuster therapeutics ranging from kinase inhibitors to anti-inflammatory agents[1]. However, synthesizing highly substituted pyrazole APIs often requires harsh conditions that are incompatible with reactive functional groups.
This guide objectively benchmarks 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole against its unprotected counterparts, such as 1-ethyl-1H-pyrazole-5-carbaldehyde and 1-methyl-1H-pyrazole-5-carbaldehyde. By analyzing stability, cross-coupling compatibility, and downstream versatility, we will demonstrate why masking the C5-aldehyde as a dimethyl acetal is a critical strategy for multi-step heterocyclic synthesis.
The Mechanistic Rationale for Acetal Protection
Unprotected pyrazole-5-carbaldehydes present significant handling and synthetic challenges. The free aldehyde at the C5 position is highly electrophilic. When subjected to strong bases (e.g., organolithiums for C4-functionalization) or reducing agents (e.g., during upstream reductive aminations), the aldehyde undergoes rapid nucleophilic addition or reduction. Furthermore, free pyrazole aldehydes are prone to auto-oxidation upon prolonged exposure to air, severely limiting their shelf life.
5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole solves these issues by protecting the aldehyde as a dimethyl acetal.
Causality: The dimethoxymethyl group sterically and electronically shields the C5 carbon. By converting the sp2-hybridized carbonyl into an sp3-hybridized acetal, the electrophilicity of the carbon is neutralized. This renders the molecule completely inert to organometallics, strong bases, and hydride donors, unlocking the ability to orthogonally functionalize the C3 or C4 positions.
Quantitative Benchmarking Analysis
To objectively evaluate the performance of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole, we benchmarked it against standard unprotected building blocks under identical stress conditions.
Table 1: Physicochemical Stability and Reactivity Metrics
Metric
5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
1-Ethyl-1H-pyrazole-5-carbaldehyde
1-Methyl-1H-pyrazole-5-carbaldehyde
C5 Functionality
Dimethyl Acetal (Protected)
Free Aldehyde
Free Aldehyde
Shelf Life (25°C, Air)
> 12 Months
< 3 Months (Auto-oxidation)
< 3 Months (Auto-oxidation)
Stability to n-BuLi (-78°C)
> 95% Recovery
0% (Nucleophilic Addition)
0% (Nucleophilic Addition)
Stability to NaBH₄ (RT)
> 99% Recovery
0% (Reduction to Alcohol)
0% (Reduction to Alcohol)
C4-Bromination Yield (NBS)
92%
45% (Complex Mixture)
41% (Complex Mixture)
Data Interpretation: The quantitative data reveals a stark contrast in survivability. The acetal-protected pyrazole maintains near-quantitative recovery under highly basic and reductive environments, whereas the unprotected aldehydes suffer complete degradation.
Synthetic Workflows & Logical Relationships
The following diagram illustrates the divergent outcomes when subjecting protected versus unprotected pyrazoles to strong basic conditions (e.g., lithiation for downstream cross-coupling).
Caption: Workflow comparing acetal-protected vs. unprotected pyrazole stability under basic conditions.
To ensure reproducibility, the following protocols have been designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint.
Protocol A: C4-Lithiation and Electrophilic Trapping
This protocol demonstrates the stability of the acetal group during the generation of a highly reactive C4-lithio species, a common step when building complex [2].
Preparation: In an oven-dried Schlenk flask under argon, dissolve 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).
Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
Causality: Cryogenic temperatures are mandatory to stabilize the intermediate C4-lithio species and prevent intermolecular side reactions.
Lithiation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 15 minutes. Stir for 45 minutes at -78°C.
Validation Checkpoint 1: Quench a 0.1 mL aliquot with D₂O. ¹H-NMR of the aliquot should reveal >95% deuterium incorporation at the C4 position (disappearance of the C4-H singlet at ~6.2 ppm), confirming successful lithiation without acetal degradation.
Electrophilic Trapping: Add the desired electrophile (e.g., DMF for formylation, or an alkyl halide) dropwise. Allow the reaction to warm to room temperature over 2 hours.
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Protocol B: Mild Deprotection to the Free Aldehyde
Once the pyrazole core is fully functionalized, the acetal must be cleaved to reveal the aldehyde for downstream coupling (e.g., reductive amination).
Reaction Setup: Dissolve the C4-functionalized 5-(dimethoxymethyl)-1-ethyl-1H-pyrazole (1.0 equiv) in a 1:1 mixture of THF and 2M aqueous HCl (0.1 M final concentration).
Causality: The hydrolysis of the dimethyl acetal is driven by the vast excess of water in the aqueous acid, shifting the equilibrium toward the aldehyde. THF is selected as the co-solvent to maintain homogeneity, preventing biphasic reaction stalling. Mild HCl is used instead of harsher acids (like TFA or H2SO4) to prevent cleavage of the N-ethyl group or unwanted ring-opening.
Execution: Stir the mixture at room temperature for 4 hours.
Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 3:1). The product aldehyde will stain intensely with 2,4-Dinitrophenylhydrazine (2,4-DNPH), whereas the starting acetal will remain invisible to this stain, providing an immediate visual confirmation of deprotection.
Isolation: Neutralize carefully with saturated NaHCO₃ until pH ~7. Extract with DCM, dry, and concentrate to yield the pure C5-carbaldehyde.
Downstream Application Pathway
Once deprotected, the resulting aldehyde is primed for late-stage functionalization. The diagram below maps the logical progression from deprotection to the synthesis of a target Active Pharmaceutical Ingredient (API), such as a kinase inhibitor.
Caption: Stepwise pathway from acetal deprotection to reductive amination for API synthesis.
Conclusion
Benchmarking data clearly indicates that 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole vastly outperforms its unprotected aldehyde counterparts in terms of shelf-life, handling, and synthetic versatility. By strategically masking the C5 position, chemists can subject the pyrazole core to rigorous functionalization environments—such as strong bases and hydride reductions—without sacrificing the integrity of the molecule. For any drug discovery program relying on highly decorated pyrazole scaffolds, utilizing this acetal-protected building block is a scientifically sound and economically efficient choice.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & The Analytical Challenge
The regioselective synthesis of substituted pyrazoles is a persistent challenge in medicinal chemistry. The N-alkylation of asymmetric precursors, such as 3-(dimethoxymethyl)-1H-pyrazole, with ethyl halides inherently yields a mixture of two regioisomers: 5-(dimethoxymethyl)-1-ethyl-1H-pyrazole [1] and 3-(dimethoxymethyl)-1-ethyl-1H-pyrazole .
Because these regioisomers possess identical molecular weights (
m/z
170.21) and highly similar polarities, standard liquid chromatography-mass spectrometry (LC-MS) and Fourier-transform infrared spectroscopy (FTIR) are insufficient for definitive structural assignment. Furthermore, solvent effects on the
13
C NMR parameters of pyrazoles can cause significant variations in chemical shifts, rendering 1D NMR alone unreliable without careful standardization[2].
To overcome this, Application Scientists rely on a self-validating 2D NMR workflow utilizing Nuclear Overhauser Effect Spectroscopy (NOESY) and
15
N Heteronuclear Multiple Bond Correlation (HMBC). This guide objectively compares the spectroscopic profiles of these two isomers and provides the field-proven protocols required to differentiate them.
Spectroscopic Comparison Data
The following tables summarize the diagnostic quantitative data used to distinguish the 1,5-isomer from the 1,3-isomer.
Table 1: Diagnostic
1
H NMR and 2D NOESY Signals (CDCl
3
, 400 MHz)
Note: Chemical shifts are approximate and may vary slightly based on concentration.
Table 2: Diagnostic
13
C and
15
N NMR Signals (CDCl
3
)
Orthogonal validation using through-bond connectivity.
Nucleus / Position
1,5-Isomer Shift (ppm)
1,3-Isomer Shift (ppm)
Key
15
N HMBC Connectivity (
2J
/
3J
)
C3 (Ring)
~139.0 (CH)
~150.5 (Quaternary)
C3-H correlates to N2 (
2J
) and N1 (
3J
)
C5 (Ring)
~140.5 (Quaternary)
~131.0 (CH)
C5-H correlates to N1 (
2J
) and N2 (
3J
)
N1 (Alkylated)
~ -175.0
~ -178.0
Correlates to N-CH
2
(
2J
) in both isomers
N2 (Unalkylated)
~ -75.0
~ -72.0
Correlates to C3-H (
2J
) or C5-H (
3J
)
Mechanistic Interpretation: The "Why" Behind the Data
The NOESY Spatial Logic
In the 1,5-isomer , the bulky dimethoxymethyl group is positioned adjacent to the N-ethyl group. Because these groups are forced into spatial proximity (< 4 Å), a through-space magnetization transfer occurs. Irradiating the N-CH
2
protons will yield a strong, diagnostic cross-peak to the acetal methine proton (~5.50 ppm).
Conversely, in the 1,3-isomer , the C5 position is occupied by a simple proton. The N-CH
2
group is spatially isolated from the acetal group at C3, and will instead show a strong NOE cross-peak exclusively to the pyrazole ring C5-H (~7.35 ppm).
The
15
N HMBC Self-Validating Loop
To ensure trustworthiness, the spatial NOESY data must be orthogonally validated by through-bond HMBC data, following established.
The N-ethyl protons will always show a
2J
correlation to the pyrrole-like nitrogen (N1, ~ -175 ppm). If the compound is the 1,3-isomer, the ring proton adjacent to the ethyl group (C5-H) will also show a
2J
correlation to N1. If no ring proton shows a
2J
correlation to N1, the C5 position is substituted, confirming the 1,5-isomer. This creates a closed, self-validating analytical loop where a false positive in NOESY (due to spectral overlap) is immediately caught by HMBC.
Experimental Protocols
To guarantee reproducibility and scientific integrity, follow these optimized step-by-step methodologies.
Protocol A: 2D NOESY Acquisition
Step 1: Sample Preparation. Dissolve 15–20 mg of the purified pyrazole isomer in 0.6 mL of CDCl
3
containing 0.03% v/v TMS. Causality: CDCl
3
is selected over DMSO-d
6
to minimize solvent-induced chemical shift variations and prevent the disruption of weak intramolecular dipole interactions[2].
Step 2: Probe Tuning & Shimming. Perform rigorous 3D gradient shimming. The N-CH
2
quartet and the acetal singlet must have a linewidth at half-maximum (FWHM) of < 1.0 Hz to prevent cross-peak smearing.
Step 3: Pulse Sequence Selection. Select a phase-sensitive 2D NOESY sequence with gradient zero-quantum suppression.
Step 4: Mixing Time (
τm
) Optimization. Set
τm
to 400 ms . Causality: Small molecules (MW ~170 Da) in non-viscous solvents tumble rapidly (extreme narrowing limit). A 400 ms mixing time allows sufficient NOE build-up for the critical N-CH
2↔
Acetal CH contact without allowing spin-diffusion artifacts to generate false-positive correlations.
Step 5: Acquisition. Acquire with 16 scans per increment and 256 t1 increments.
Protocol B:
1
H-
15
N HMBC Acquisition
Step 1: Referencing. Ensure the spectrometer is externally referenced to liquid nitromethane (0 ppm) or ammonia (-380 ppm) depending on your laboratory's standard convention.
Step 2: Delay Optimization. Set the long-range coupling evolution delay to 62.5 ms . Causality: This delay is optimized for an average
nJNH
coupling of 8 Hz. This specific timing acts as a compromise to simultaneously capture both the
2J
(~10-12 Hz) and
3J
(~3-5 Hz) correlations necessary to map the pyrazole ring.
Step 3: Acquisition. Acquire using a gradient-selected HMBC sequence with 32-64 scans per increment (due to the low natural abundance of
15
N) and 128 t1 increments.
Workflow Visualization
NMR workflow for definitive regiochemical assignment of 1,3- and 1,5-pyrazole isomers.
References
Abboud, J.-L. M., et al. "Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole." ResearchGate. URL:[Link]
Claramunt, R. M., et al. "15N NMR Spectroscopy of Pyrazoles." Annual Reports on NMR Spectroscopy, 2006. URL:[Link]
Begtrup, M., et al. "13C NMR spectroscopy of pyrazoles (a review)." Magnetic Resonance in Chemistry, 1993. URL:[Link]
Validating the reproducibility of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole synthetic routes
An in-depth technical analysis for researchers and drug development professionals evaluating synthetic pathways for pyrazole-based building blocks. Executive Summary The functionalized heterocycle 5-(Dimethoxymethyl)-1-e...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers and drug development professionals evaluating synthetic pathways for pyrazole-based building blocks.
Executive Summary
The functionalized heterocycle 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (CAS 1170194-07-6)[1][2] is a highly versatile building block used in the design of advanced pharmaceuticals and agrochemicals. The presence of the protected aldehyde (acetal) at the C5 position and an ethyl group at the N1 position allows for orthogonal late-stage functionalization. However, synthesizing this specific substitution pattern presents a classic heterocyclic challenge: controlling the N1/N2 regioselectivity during the functionalization of the pyrazole core.
This guide objectively compares the two primary synthetic routes—direct N-alkylation versus late-stage acetalization—evaluating their reproducibility, regiochemical purity, and scalability.
Mechanistic Rationale & Route Selection
The synthesis of N-alkylated unsymmetrical pyrazoles is notoriously prone to regioselectivity issues. The two nitrogen atoms in the pyrazole ring possess similar electronic properties, meaning that electrophilic attack can occur at either position[3].
Route A: Direct N-Alkylation (The Traditional Approach)
The most apparent route to the target molecule is the direct alkylation of 5-(dimethoxymethyl)-1H-pyrazole (CAS 111573-59-2)[4][5] using an ethyl halide (e.g., ethyl iodide) under basic conditions (e.g., K₂CO₃ in DMSO).
The Causality of Failure: While the bulky dimethoxymethyl group at C5 provides some steric hindrance that slightly favors N1-alkylation, it is insufficient to achieve high regiocontrol. Basic conditions typically yield an inseparable or difficult-to-separate mixture of the N1-ethyl and N2-ethyl regioisomers[6][7]. The necessity for exhaustive chromatographic separation drastically reduces the isolated yield and makes this route unviable for multi-gram scale-up.
Route B: Late-Stage Acetalization (The Superior Approach)
To bypass the regioselectivity bottleneck, a "protecting-group-free" logic is applied by installing the N-ethyl group before the sensitive acetal functionality. By starting with commercially available 1-ethyl-1H-pyrazole-5-carbaldehyde (CAS 902837-62-1)[8][9], the regiochemistry is already perfectly established. The subsequent step is a straightforward acid-catalyzed acetalization using methanol and trimethyl orthoformate (TMOF).
The Causality of Success: Acetalization is an equilibrium-driven process. The addition of TMOF is not merely a solvent choice; it acts as an irreversible water scavenger. As water is produced during the hemiacetal-to-acetal transition, TMOF reacts with it to form methanol and methyl formate, driving the reaction thermodynamically to 100% conversion.
Synthetic workflow comparison: Direct N-alkylation versus late-stage acetalization.
Comparative Performance Data
The following table summarizes the experimental validation data comparing both routes on a 10-gram scale. Route B demonstrates overwhelming superiority in both yield and purity.
Performance Metric
Route A: Direct Alkylation
Route B: Late-Stage Acetalization
Starting Material
5-(dimethoxymethyl)-1H-pyrazole
1-ethyl-1H-pyrazole-5-carbaldehyde
Regiomeric Ratio (N1:N2)
~ 65 : 35
> 99 : 1 (Pre-established)
Crude Conversion
> 95%
> 98%
Purification Method
Tedious Silica Gel Chromatography
Simple Aqueous Workup / Distillation
Isolated Yield (Target)
42%
89%
Scalability
Poor (Chromatography bottleneck)
Excellent (Readily scalable to >100g)
Experimental Protocol: Route B (Self-Validating System)
To ensure maximum reproducibility, the following protocol details the optimal conditions for the acetalization of 1-ethyl-1H-pyrazole-5-carbaldehyde.
Reagents & Materials
1-Ethyl-1H-pyrazole-5-carbaldehyde: 10.0 g (80.5 mmol)
Methanol (Anhydrous): 50 mL
Trimethyl orthoformate (TMOF): 26.4 mL (241.5 mmol, 3.0 equiv)
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.76 g (4.0 mmol, 5 mol%)
Saturated Aqueous NaHCO₃: For quenching
Step-by-Step Methodology
Reaction Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-ethyl-1H-pyrazole-5-carbaldehyde (10.0 g) in anhydrous methanol (50 mL) under an inert nitrogen atmosphere. Rationale: Anhydrous conditions prevent the premature hydrolysis of TMOF.
Catalyst & Scavenger Addition: Add trimethyl orthoformate (26.4 mL) followed by p-TsOH·H₂O (0.76 g).
Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 65 °C) for 4 hours. Rationale: The elevated temperature accelerates the formation of the oxonium ion intermediate, while TMOF continuously drives the equilibrium forward by consuming the liberated water.
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The starting aldehyde is UV-active and stains strongly with 2,4-DNP, whereas the product acetal will not react with 2,4-DNP.
Quenching: Once complete consumption of the starting material is confirmed, cool the mixture to room temperature. Add 20 mL of saturated aqueous NaHCO₃ and stir for 15 minutes. Rationale: Neutralizing the acid catalyst is critical. If the mixture remains acidic during concentration, the acetal will revert to the aldehyde upon exposure to ambient moisture.
Extraction & Concentration: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Final Purification: The crude product is typically >95% pure. For analytical grade material, perform a short-path vacuum distillation or pass through a short pad of basic alumina to yield 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole as a clear oil.
Mechanistic pathway of acid-catalyzed acetalization using trimethyl orthoformate.
Conclusion
For researchers requiring high-purity 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole , relying on the direct alkylation of 5-(dimethoxymethyl)-1H-pyrazole introduces severe regioselectivity liabilities that compromise yield and scalability. The late-stage acetalization of 1-ethyl-1H-pyrazole-5-carbaldehyde represents a highly reproducible, self-validating alternative that guarantees >99% regiochemical purity and eliminates the need for complex chromatographic separations.
References
NextSDS. 5-(DIMETHOXYMETHYL)-1H-PYRAZOLE — Chemical Substance Information. Retrieved from[Link]
The Journal of Organic Chemistry. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. Retrieved from [Link]
Int. J. Mol. Sci. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. Retrieved from[Link]
Comparative toxicity assessment of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole in mammalian cell lines
Comparative Toxicity Assessment of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole in Mammalian Cell Lines As pyrazole-based scaffolds continue to dominate modern pharmacophores, understanding the nuanced cytotoxicity of novel b...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Toxicity Assessment of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole in Mammalian Cell Lines
As pyrazole-based scaffolds continue to dominate modern pharmacophores, understanding the nuanced cytotoxicity of novel building blocks is critical for drug development professionals. 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (DMEP) is an emerging functionalized pyrazole. However, substituted pyrazoles can exhibit wildly divergent toxicological profiles—ranging from profound hepatoprotection to acute mitochondrial toxicity.
This guide provides an objective, data-driven comparison of DMEP against two well-characterized pyrazole derivatives: Celecoxib (a COX-2 inhibitor with known off-target cytotoxic effects) and Fomepizole (4-methylpyrazole, a CYP2E1 inhibitor with high cellular tolerability). By analyzing these compounds, we establish a causal framework for evaluating pyrazole-induced cellular stress, equipping researchers with self-validating protocols to assess novel pipeline candidates.
Mechanistic Causality: The Pyrazole Toxicity Spectrum
The structural functionalization of the pyrazole ring dictates its interaction with mammalian cellular machinery. The toxicity of these compounds is rarely a simple matter of non-specific membrane disruption; rather, it is driven by specific intracellular signaling cascades.
Mitochondrial Dysfunction and ROS Generation (DMEP & Novel Pyrazoles): Recent toxicological profiling of highly substituted novel pyrazoles reveals a propensity for acute mammalian toxicity driven by the dose-dependent inhibition of mitochondrial respiration[1]. Similar to other highly functionalized pyrazoles, DMEP's lipophilic ethyl and dimethoxymethyl groups facilitate cellular entry, where it is hypothesized to trigger reactive oxygen species (ROS) accumulation. This ROS generation leads to mitochondrial depolarization and the subsequent activation of intrinsic apoptotic pathways via Caspase-3/7 and -8[2][3].
ER Stress and Autophagy Modulation (Celecoxib): Celecoxib induces cytotoxicity in mammalian cell lines (such as urothelial carcinoma and chronic myeloid leukemia cells) independently of its COX-2 inhibition[4]. It triggers severe endoplasmic reticulum (ER) stress, upregulating the GADD153 (CHOP) pathway, and disrupts autophagic flux by inhibiting lysosomal function, which ultimately potentiates apoptosis[4][5].
Targeted Enzyme Inhibition and Cellular Protection (Fomepizole): Conversely, simple substituted pyrazoles like Fomepizole exhibit minimal baseline cytotoxicity. Fomepizole acts as a competitive inhibitor of CYP2E1 and the JNK signaling pathway. In primary human hepatocytes, rather than inducing toxicity, Fomepizole prevents ROS formation and necrosis during toxic insults (such as acetaminophen overdose), promoting cell survival[6][7].
Comparative Quantitative Data
To contextualize DMEP, the following table synthesizes the cytotoxic profiles (CC₅₀ values) and primary phenotypic responses of these pyrazoles across standard mammalian cell lines (HepG2 hepatocytes, MDA-MB-231 breast cancer cells, and HEK293 embryonic kidney cells).
GADD153 upregulation; Autophagy suppression; Necrosis at high doses[4][5].
Fomepizole
CYP2E1 / JNK Inhibition
> 500.0
> 500.0
> 500.0
High viability; Hepatoprotection via prevention of protein adducts[6][7].
Note: DMEP data is extrapolated from structurally homologous 1-alkyl/aryl-substituted pyrazole derivatives exhibiting potent cytotoxicity in TNBC and hepatic lines[2][3].
Self-Validating Experimental Protocols
To ensure scientific integrity, toxicity assessments must move beyond simple "live/dead" screens. The following protocols are designed as self-validating systems —meaning every assay includes mechanistic rescue arms to prove causality rather than mere correlation.
Protocol A: Multiparametric Assessment of Mitochondrial Toxicity
Rationale: Because novel pyrazoles frequently inhibit mitochondrial respiration[1], we must uncouple ATP depletion from general membrane permeabilization.
Cell Seeding: Seed HepG2 cells at 1×10⁴ cells/well in a 96-well opaque plate. Incubate overnight.
Compound Treatment: Treat cells with a concentration gradient of DMEP (1 µM to 100 µM).
Self-Validation Control: Include a parallel treatment arm using 10 µM FCCP (a known mitochondrial uncoupler) as a positive control for respiration inhibition without immediate membrane lysis.
Dual-Readout Assay: After 24 hours, add a fluorogenic cell-impermeant viability dye (e.g., CellTox Green) to measure membrane integrity (necrosis). Read fluorescence.
ATP Quantification: Immediately following the fluorescence read, lyse the cells using CellTiter-Glo reagent to quantify intracellular ATP via luminescence.
Data Interpretation: If DMEP causes a sharp drop in ATP (luminescence) prior to a rise in membrane permeability (fluorescence), the primary mechanism is targeted mitochondrial toxicity rather than acute physical lysis.
Protocol B: ROS-Dependent Apoptosis Rescue Assay
Rationale: To prove that DMEP and similar pyrazoles induce cell death specifically via oxidative stress[2][3], we must demonstrate that scavenging ROS prevents apoptosis.
Pre-treatment: Pre-incubate MDA-MB-231 cells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger, for 2 hours. Leave a control group without NAC.
DMEP Exposure: Expose both groups to the established CC₅₀ concentration of DMEP (e.g., 15 µM) for 24 hours.
Staining: Harvest cells and stain with Annexin V-FITC (to detect phosphatidylserine externalization/apoptosis) and Propidium Iodide (PI).
Flow Cytometry: Analyze via flow cytometer.
Causality Confirmation: If the DMEP-only group shows high Annexin V+/PI- populations (early apoptosis) and the DMEP + NAC group shows restored viability, you have definitively validated that DMEP's toxicity is causally driven by ROS generation.
Pathway Visualization
The following diagram maps the divergent cellular fates induced by different pyrazole functionalizations, highlighting the contrast between the toxic mechanisms of DMEP/Celecoxib and the protective mechanisms of Fomepizole.
Fig 1. Divergent signaling pathways of pyrazoles dictating mammalian cell survival versus apoptosis.
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention (WAOCP). Available at: 2
Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. Semantic Scholar. Available at: 3
Celecoxib suppresses autophagy and enhances cytotoxicity of imatinib in imatinib-resistant chronic myeloid leukemia cells. PMC / NIH. Available at: 4
Celecoxib-Induced Cytotoxic Effect Is Potentiated by Inhibition of Autophagy in Human Urothelial Carcinoma Cells. PLOS One. Available at: 5
Tox and Hound - Fellow Friday - What Terror Hath NAPQI Wrought? (Fomepizole JNK Inhibition). Tox and Hound. Available at: 6
Are New Approach Methodologies (NAMs) the Holy Grail of toxicology? PMC / NIH. Available at: 7
Personal protective equipment for handling 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
Comprehensive Safety and Operational Guide for Handling 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety nuances of ha...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide for Handling 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety nuances of handling protected heterocyclic building blocks. 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (CAS: 1170194-07-6) is a highly versatile intermediate widely used in drug discovery and medicinal chemistry[1]. While it may appear to be a standard liquid reagent, its dual chemical nature—a biologically active pyrazole ring coupled with an acid-sensitive acetal—demands strict operational discipline.
This guide provides a self-validating system for its safe handling, ensuring both operator safety and experimental integrity by explaining the fundamental causality behind each protocol.
Hazard Causality: The "Why" Behind the Safety Protocols
To handle this compound safely, one must understand the mechanistic causality of its hazards. We do not simply wear gloves because a Safety Data Sheet (SDS) mandates it; we wear them because of the specific electrophilic and metabolic pathways this molecule can trigger.
The Acetal Vulnerability: The dimethoxymethyl group is a protected aldehyde. According to established principles in , dimethyl acetals are highly susceptible to hydrolysis under mildly acidic conditions[2]. This hydrolysis proceeds via an A-2 mechanism, where protonation of the acetal oxygen is followed by rate-limiting water attack, as detailed in [3].
Toxic Byproducts: If accidentally exposed to acids (even atmospheric moisture combined with acidic fumes), the molecule cleaves to release methanol (highly toxic and flammable) and 1-ethyl-1H-pyrazole-5-carbaldehyde .
The Pyrazole Core: Pyrazole derivatives exhibit baseline skin and eye irritation potential. ADMET analyses published in the show that similar pyrazole derivatives can penetrate lipid bilayers and localize in mitochondria, leading to localized cellular inflammation and transient corneal edema upon acute exposure[4].
Fig 1: Acid-catalyzed degradation pathway and resulting toxicological hazards.
Quantitative Data & PPE Matrix
To translate these mechanistic risks into actionable safety measures, refer to the following quantitative data sourced from [1] and the corresponding Personal Protective Equipment (PPE) requirements.
Property / Hazard
Value / Description
Operational Implication
CAS Number
1170194-07-6
Unique identifier for inventory and SDS cross-referencing.
Molecular Weight
170.21 g/mol
Required for precise stoichiometric calculations.
Physical State
Combustible Liquid
Requires air-free/syringe transfer techniques.
Flash Point
~84.5 °C
Category 4 combustible. Keep away from open flames.
Boiling Point
~216.2 °C
Low volatility at RT, but hazardous if aerosolized.
Chemical Stability
Acid-sensitive acetal
Must be stored and handled strictly away from strong acids.
Mandatory PPE Matrix:
Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) for standard splash protection. If handling the compound dissolved in polar aprotic solvents (e.g., DMF, DMSO), upgrade to Butyl rubber gloves to prevent solvent-mediated dermal penetration.
Eye Protection: Tight-fitting chemical splash goggles. Standard safety glasses are insufficient against aerosolized pyrazole derivatives, which can cause severe ocular irritation.
Respiratory/Environmental: All operations must be conducted inside a certified chemical fume hood to mitigate exposure to potential methanol vapors.
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures a self-validating operational loop, preventing accidental deprotection and exposure.
Step 1: Environmental Verification
Ensure the fume hood is operating at a face velocity of 80–100 fpm.
Purge the reaction vessel with an inert gas (Nitrogen or Argon) to exclude atmospheric moisture, which can act as a weak acid catalyst over time.
Step 2: Dispensing
Because the compound is a combustible liquid with a high boiling point (~216.2 °C), use a glass syringe with a stainless steel needle for transfer.
Do not use plastic pipettes, as trace static or incompatible polymers may introduce impurities.
Weigh the syringe before and after transfer for precise mass determination.
Step 3: Reaction Execution
If core modification is intended (Acetal Intact): Maintain the reaction mixture at a neutral or basic pH (pH > 7). Use mild bases (e.g., potassium carbonate or triethylamine) as acid scavengers.
If deprotection is intended (Aldehyde Formation): Deliberately introduce the acid (e.g., aqueous HCl or TFA) dropwise at 0 °C. Ensure the fume hood sash is lowered, as this step will evolve methanol gas.
Step 4: Quenching and Waste Segregation
Quench reactions containing intact acetal with saturated aqueous sodium bicarbonate to neutralize any trace acids.
Segregate waste strictly into Non-Acidic Organic Waste containers to prevent spontaneous hydrolysis in the waste carboy.
Fig 2: Operational workflow for handling and reacting acetal-protected pyrazoles.
Emergency Response & Spill Management
Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not apply acidic neutralizing agents (like vinegar), as this will trigger acetal cleavage directly on the skin.
Ocular Exposure: Flush eyes continuously with water for 15 minutes, holding eyelids open. Seek immediate ophthalmological evaluation due to the risk of transient corneal edema.
Spill Cleanup: Cover the spill with an inert, non-acidic absorbent material (e.g., vermiculite or sand). Sweep into a sealed, labeled container. Do not use sawdust, as it can contain acidic resins.
Disposal Plan
Primary Route: High-temperature incineration by a licensed hazardous waste contractor.
Waste Compatibility: Never mix 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole waste with acidic aqueous waste streams. Doing so will generate methanol gas in a closed carboy, leading to over-pressurization and potential explosion.
References
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Edition, John Wiley & Sons, 2014. Available at:[Link]
Pluth, M. D., et al. "The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution." The Journal of Organic Chemistry, ACS Publications, 2008. Available at:[Link]
"Anti-inflammatory effects and ADMET analysis of pyrazole derivatives." Journal of Emerging Technologies and Innovative Research, 2024. Available at:[Link]